1,1-Diethoxybut-2-ene
Description
Properties
IUPAC Name |
1,1-diethoxybut-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-7-8(9-5-2)10-6-3/h4,7-8H,5-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMISMXLQDKQDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C=CC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864295 | |
| Record name | 1,1-Diethoxybut-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10602-34-3 | |
| Record name | 1,1-Diethoxy-2-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10602-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Diethoxybut-2-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010602343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Diethoxybut-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-diethoxybut-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,1-Diethoxybut-2-ene: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1,1-diethoxybut-2-ene, a versatile unsaturated acetal. This document delves into its synthesis, reactivity, and safe handling, offering valuable insights for its application in organic synthesis and drug development.
Molecular Structure and Identification
1,1-Diethoxybut-2-ene, also known as crotonaldehyde diethyl acetal, is an organic compound featuring both an acetal and an alkene functional group. This unique combination of functionalities makes it a valuable synthon in a variety of chemical transformations.
Chemical Structure:
Figure 1: 2D structure of 1,1-diethoxybut-2-ene.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 1,1-diethoxybut-2-ene[1] |
| Synonyms | Crotonaldehyde diethyl acetal, 2-Butene, 1,1-diethoxy- |
| CAS Number | 10602-34-3[1] |
| Molecular Formula | C₈H₁₆O₂[1] |
| Molecular Weight | 144.21 g/mol [1] |
| InChI | InChI=1S/C8H16O2/c1-4-7-8(9-5-2)10-6-3/h4,7-8H,5-6H2,1-3H3[1] |
| SMILES | CCOC(C=CC)OCC[1] |
Physical Properties
1,1-Diethoxybut-2-ene is a colorless to pale yellow liquid under standard conditions. A summary of its key physical properties is provided in the table below.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 146-150 °C at 760 mmHg | [2] |
| Density | 0.831 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.412 | [2] |
| Flash Point | 38.89 °C (102.00 °F) | |
| Vapor Pressure | 5.588 mmHg at 25 °C (estimated) | |
| Water Solubility | 1663 mg/L at 25 °C (estimated) | |
| logP (o/w) | 1.970 |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 1,1-diethoxybut-2-ene.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of crotonaldehyde diethyl acetal has been reported and is available in spectral databases.[1]
¹³C NMR Spectral Data (CDCl₃, 80 MHz):
| Chemical Shift (ppm) | Assignment |
| Typically 15-20 | -CH₃ (ethyl groups) |
| Typically 17-20 | -CH₃ (butenyl group) |
| Typically 60-65 | -OCH₂- |
| Typically 100-105 | -CH(OEt)₂ |
| Typically 125-135 | =CH- |
| Typically 125-135 | =CH- |
Note: The exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency. The values presented here are typical ranges for the assigned carbon atoms based on general chemical shift knowledge and the available spectrum.
¹H NMR Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)
-
¹H NMR: The spectrum would be expected to show signals for the methyl and methylene protons of the ethoxy groups, a doublet for the terminal methyl group of the butenyl chain, and complex multiplets for the vinylic protons and the methine proton of the acetal.
-
IR Spectroscopy: Key characteristic peaks would include C-H stretching vibrations for the alkyl and alkenyl groups, a C=C stretching vibration for the alkene, and strong C-O stretching vibrations characteristic of the acetal group.
-
Mass Spectrometry: The molecular ion peak would be expected at m/z 144. Fragmentation would likely involve the loss of ethoxy groups and cleavage of the butenyl chain.
Synthesis of 1,1-Diethoxybut-2-ene
The most common and industrially relevant method for the synthesis of 1,1-diethoxybut-2-ene is the acid-catalyzed reaction of crotonaldehyde with ethanol. Another effective method involves the use of triethyl orthoformate as both a reactant and a dehydrating agent.
Synthesis from Crotonaldehyde and Ethanol
This reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with a second equivalent of ethanol to form the stable acetal.
Figure 2: General reaction scheme for the synthesis of 1,1-diethoxybut-2-ene from crotonaldehyde and ethanol.
Experimental Protocol (General Procedure):
-
To a stirred solution of crotonaldehyde in an excess of absolute ethanol, a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or anhydrous HCl) is added.
-
The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by TLC or GC analysis.
-
Upon completion, the reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.
-
The crude product is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude 1,1-diethoxybut-2-ene is then purified by fractional distillation under reduced pressure.
Synthesis using Triethyl Orthoformate
Triethyl orthoformate can serve as a more efficient alternative to ethanol and a separate dehydrating agent. It reacts with the aldehyde to form the acetal directly, and the byproduct, ethyl formate, can be removed by distillation.[3]
Experimental Protocol (General Procedure):
-
Crotonaldehyde is mixed with a slight excess of triethyl orthoformate.
-
A catalytic amount of an acid catalyst (e.g., ammonium chloride or a Lewis acid) is added to the mixture.
-
The reaction is heated to reflux. The formation of the product can be monitored by observing the distillation of the lower-boiling byproducts.
-
After the reaction is complete, the catalyst is neutralized or removed by filtration.
-
The excess triethyl orthoformate and other volatile components are removed by distillation.
-
The resulting crude 1,1-diethoxybut-2-ene is purified by vacuum distillation.
Chemical Properties and Reactivity
The chemical reactivity of 1,1-diethoxybut-2-ene is dictated by the presence of the acetal and the carbon-carbon double bond.
Acetal Group Reactivity
-
Hydrolysis: The acetal group is stable under basic and neutral conditions but is readily hydrolyzed back to the parent aldehyde (crotonaldehyde) and ethanol in the presence of aqueous acid.[4] This property makes the acetal group an excellent protecting group for aldehydes.
-
Lewis Acid Catalysis: In the presence of Lewis acids, acetals can react with various nucleophiles.
Alkene Group Reactivity
The carbon-carbon double bond in 1,1-diethoxybut-2-ene can undergo a variety of addition reactions typical of alkenes.
-
Electrophilic Addition: The double bond can react with electrophiles such as halogens, hydrogen halides, and oxidizing agents.
-
Cycloaddition Reactions: As a dienophile, 1,1-diethoxybut-2-ene can participate in Diels-Alder reactions with conjugated dienes to form six-membered rings.[2][5] The electron-donating nature of the alkoxy groups can influence the reactivity and regioselectivity of these reactions.
-
Hydroxylation: The alkene can be dihydroxylated to form the corresponding diol using reagents like osmium tetroxide or cold, dilute potassium permanganate.
Applications in Organic Synthesis and Drug Development
1,1-Diethoxybut-2-ene serves as a versatile building block in organic synthesis, with potential applications in the development of complex molecules, including pharmaceutical intermediates.
-
Protecting Group: The primary application of the diethoxy acetal functionality is to protect the aldehyde group of crotonaldehyde during multi-step syntheses where the aldehyde is sensitive to the reaction conditions.
-
Four-Carbon Building Block: The entire molecule can be used as a four-carbon synthon, introducing both the butenyl chain and a masked aldehyde functionality.
-
Precursor to Heterocycles: The combination of the alkene and the masked aldehyde allows for the synthesis of various heterocyclic compounds through multi-step reaction sequences.
Safety, Handling, and Disposal
1,1-Diethoxybut-2-ene is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Summary:
-
Flammability: Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.
-
Irritation: May cause skin, eye, and respiratory irritation.
-
Peroxide Formation: Like other ethers, 1,1-diethoxybut-2-ene may form explosive peroxides upon prolonged exposure to air and light.[6] It is crucial to test for the presence of peroxides before distillation or concentration.
Handling and Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and acids.
-
Inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent peroxide formation.
-
Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical.
Disposal:
-
Dispose of 1,1-diethoxybut-2-ene and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of down the drain.
References
-
SpectraBase. CROTONALDEHYDE, DIETHYL ACETAL. [Link]
-
ACS Publications. An Efficient Method for the Acetalization of α,β-Unsaturated Aldehydes. [Link]
-
ResearchGate. Diels-Alder reactions with 1,1-diethoxybut-3-yn-2-one and some 1,1-diethoxy-5-hydroxyalk-3-yn-2-ones and their acetates. [Link]
-
ResearchGate. An improved synthesis of 2,2-diethoxypropane by using triethyl orthoformate. [Link]
-
University of Pittsburgh. Safe Handling and Disposal of Peroxide Forming Chemicals. [Link]
-
Chemistry LibreTexts. 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. [Link]
-
Master Organic Chemistry. The Diels-Alder Reaction. [Link]
-
The Good Scents Company. crotonaldehyde diethyl acetal. [Link]
Sources
A Comprehensive Technical Guide to 1,1-Diethoxybut-2-ene: Structure, Properties, and Synthetic Utility
For Immediate Release
This technical guide provides an in-depth analysis of 1,1-diethoxybut-2-ene, a versatile acetal with significant applications in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's core characteristics, including its CAS number, detailed molecular structure, and its role as a valuable synthetic intermediate.
Core Identification and Physicochemical Properties
1,1-Diethoxybut-2-ene, also known by its synonym crotonaldehyde diethyl acetal, is a key organic compound utilized in various chemical transformations. Its fundamental identifiers and properties are summarized below for precise reference and application.
| Identifier | Value | Source |
| CAS Number | 10602-34-3 | [1] |
| Molecular Formula | C₈H₁₆O₂ | [1] |
| IUPAC Name | 1,1-diethoxybut-2-ene | [1] |
| Molecular Weight | 144.21 g/mol | [1] |
| Canonical SMILES | CCOC(C=CC)OCC | [1] |
| InChI Key | ZUMISMXLQDKQDS-UHFFFAOYSA-N | [1] |
These identifiers are crucial for unambiguous documentation in research logs, procurement, and regulatory submissions. The compound's molecular formula and weight are foundational for stoichiometric calculations in reaction planning.
Molecular Structure and Chemical Informatics
The structural arrangement of 1,1-diethoxybut-2-ene dictates its reactivity and utility as a synthetic building block. The molecule features a four-carbon butene chain with a double bond between the second and third carbons. The first carbon is bonded to two ethoxy groups, forming an acetal functional group.
Caption: Ball-and-stick model of 1,1-diethoxybut-2-ene.
The presence of the acetal group provides a masked aldehyde functionality. Under acidic conditions, the acetal can be hydrolyzed to reveal the corresponding α,β-unsaturated aldehyde, crotonaldehyde. This latent reactivity is a cornerstone of its application in multi-step syntheses, allowing for the protection of a reactive aldehyde while other parts of a molecule are being modified. The double bond offers a site for various addition and cycloaddition reactions.
Synthetic Applications and Strategic Importance
1,1-Diethoxybut-2-ene serves as a versatile precursor in the synthesis of more complex molecules, particularly in the realm of heterocyclic chemistry. Its strategic importance lies in its ability to introduce a four-carbon chain with latent aldehyde functionality.
One notable application is its use as a precursor to (2-hydroxyethyl)-substituted alkoxy dienes. These intermediates are valuable in the synthesis of 2-substituted and 2,6-disubstituted tetrahydro-4H-pyran-4-ones, which are structural motifs found in a variety of natural products and pharmacologically active compounds.[2]
The general workflow for such a synthetic strategy can be visualized as follows:
Caption: Synthetic workflow from 1,1-diethoxybut-2-ene.
This pathway highlights the compound's role in constructing complex cyclic ethers, which are prevalent in medicinal chemistry. The ability to control stereochemistry during these transformations is a key area of research and development.
Experimental Protocol: Acetal Hydrolysis
The deprotection of the acetal to unveil the aldehyde is a fundamental transformation. Below is a representative protocol for this hydrolysis.
Objective: To hydrolyze 1,1-diethoxybut-2-ene to crotonaldehyde.
Materials:
-
1,1-Diethoxybut-2-ene
-
Dilute aqueous acid (e.g., 1 M HCl)
-
Organic solvent (e.g., diethyl ether)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1,1-diethoxybut-2-ene in a suitable organic solvent in a round-bottom flask.
-
Add the dilute aqueous acid to the solution.
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude crotonaldehyde.
-
Purify the product by distillation if necessary.
Self-Validation: The successful conversion can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The appearance of a characteristic aldehyde proton signal around 9-10 ppm in the ¹H NMR spectrum and a carbonyl stretch around 1680-1700 cm⁻¹ in the IR spectrum would indicate the formation of the desired product.
Conclusion
1,1-Diethoxybut-2-ene is a valuable and versatile reagent in organic synthesis. Its defined molecular structure, characterized by the CAS number 10602-34-3, offers a stable yet reactive platform for the construction of complex molecular architectures. The acetal functionality provides a convenient method for protecting an aldehyde group, while the carbon-carbon double bond allows for a range of further chemical modifications. For researchers and professionals in drug development, a thorough understanding of this compound's properties and reactivity is essential for its effective application in the synthesis of novel chemical entities.
References
-
PubChem. 1,1-Diethoxy-2-butene. National Center for Biotechnology Information. [Link]
-
PubChemLite. 1,1-diethoxybut-2-ene (C8H16O2). [Link]
-
The Journal of Organic Chemistry. 1,1-Diethoxybut-2-ene as a Precursor of (2-Hydroxyethyl)-Substituted Alkoxy Dienes: Convenient Intermediates for a New Synthesis of 2-Substituted and 2,6-Disubstituted Tetrahydro-4H-pyran-4-ones. ACS Publications. [Link]
Sources
Technical Guide: Stability, Storage, and Handling of 1,1-Diethoxybut-2-ene
Document ID: TG-CDEA-2024 Subject: Crotonaldehyde Diethyl Acetal (1,1-Diethoxybut-2-ene) CAS Registry Number: 10602-34-3 (General), 55162-36-6 ((E)-isomer)
Executive Summary
1,1-Diethoxybut-2-ene (Crotonaldehyde Diethyl Acetal) is a valuable masked carbonyl intermediate used in the synthesis of pharmaceuticals, fragrances, and carotenoids. While it offers protection for the aldehyde functionality against basic and nucleophilic conditions, it introduces specific stability challenges: acid-catalyzed hydrolysis and oxidative degradation (peroxide formation) .
This guide provides a rigorous, mechanism-based approach to storage and handling. The core directive is the maintenance of an anhydrous, non-acidic, and anaerobic environment to prevent the reversion to the highly reactive crotonaldehyde and the formation of explosive peroxides.
Part 1: Physicochemical Profile & Critical Hazards
Understanding the molecule's dual functionality—an acid-labile acetal and an electron-rich alkene—is prerequisite to proper handling.
| Property | Value / Characteristic | Implication for Handling |
| Molecular Formula | Molecular Weight: 144.21 g/mol | |
| Physical State | Colorless to pale yellow liquid | Visually inspect for yellowing (oxidation sign). |
| Boiling Point | ~146–148 °C | Moderate volatility; evaporation concentrates peroxides. |
| Flash Point | ~34 °C (Closed Cup) | Flammable. Ground all glassware; use spark-proof tools. |
| Solubility | Immiscible with water; Soluble in ethanol, ether | Partitioning into aqueous phases triggers rapid hydrolysis. |
| Reactivity | Acid-sensitive; Peroxide former | Incompatible with strong acids and oxidizers. |
Part 2: Degradation Mechanisms (The "Why")
To ensure stability, one must mitigate the two primary thermodynamic drivers of degradation: Hydrolysis and Autoxidation.
Acid-Catalyzed Hydrolysis
Acetals are thermodynamically unstable in the presence of water and acid. Even trace atmospheric moisture combined with
Mechanism:
-
Protonation: The ethoxy oxygen is protonated.
-
Elimination: Ethanol leaves, generating a resonance-stabilized oxocarbenium ion.
-
Water Attack: Water attacks the cation, forming a hemiacetal.
-
Collapse: The hemiacetal collapses to release the second ethanol molecule and Crotonaldehyde.
Radical Autoxidation (Peroxide Formation)
Like ethers, the methylene protons adjacent to the oxygen atoms are susceptible to radical abstraction by atmospheric oxygen. This forms hydroperoxides, which are shock-sensitive and explosive upon concentration.
Degradation Pathway Visualization
The following diagram illustrates the cascade of failure if storage conditions are breached.
Figure 1: Mechanistic pathways for hydrolysis (acid-catalyzed) and autoxidation (radical-mediated).
Part 3: Storage & Handling Protocols[1][2]
Expertise Insight: Standard "cool and dry" instructions are insufficient. For 1,1-diethoxybut-2-ene, you must actively buffer the environment against acidity.
The "Buffered" Storage System
Commercial preparations often contain a solid-phase stabilizer. If synthesizing or purifying in-house, add 0.5% - 1.0% w/w anhydrous Potassium Carbonate (
Storage Conditions Matrix
| Parameter | Specification | Rationale |
| Temperature | 2°C to 8°C | Retards the kinetics of autoxidation and hydrolysis. |
| Atmosphere | Nitrogen or Argon | Displaces |
| Container | Amber Glass | Blocks UV light which initiates radical formation. |
| Closure | PTFE-lined Septum | Allows needle extraction without exposing bulk liquid to air. |
| Shelf Life | 12 Months | Re-test for peroxides every 3-6 months.[1] |
Handling Workflow
-
Warm Up: Allow the refrigerated container to reach room temperature before opening. Opening a cold bottle condenses atmospheric moisture into the acetal, triggering immediate hydrolysis.
-
Inert Transfer: Use standard Schlenk line techniques or syringe transfer under positive nitrogen pressure.
-
Quench: If the acetal is used in a reaction that generates acid byproducts, include a tertiary amine (e.g., Triethylamine) in the reaction mixture to sequester protons.
Part 4: Quality Control & Self-Validating Protocols
Before using 1,1-diethoxybut-2-ene in critical steps (e.g., drug substance synthesis), validate its integrity.
Visual & Olfactory Inspection
-
Pass: Clear, colorless liquid.[2] Sweet, ether-like odor.[2]
-
Fail: Yellow tint (polymerization/oxidation). Pungent, acrid smell (presence of free crotonaldehyde).
Quantitative Verification (GC-MS)
-
Method: Gas Chromatography.
-
Column: Non-polar (e.g., DB-5 or HP-5).
-
Injector Temp: Keep low (<200°C) to prevent thermal degradation inside the inlet.
-
Target: Look for the parent peak (M+ = 144) and the absence of the crotonaldehyde peak (M+ = 70).
Peroxide Testing (Mandatory Safety Step)
Use semi-quantitative peroxide test strips (e.g., Quantofix®) prior to any distillation or heating.
-
Limit: < 10 mg/L (ppm).
-
Action: If > 20 mg/L, treat with ferrous sulfate or pass through activated alumina before use. Do NOT distill.
Decision Logic for Researchers
Figure 2: Quality Control Decision Matrix for validating reagent integrity.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 99778, 1,1-Diethoxybut-2-ene. Retrieved from [Link]
- Clark, J. H., & Macquarrie, D. J. (2002).Handbook of Green Chemistry and Technology. Blackwell Science.
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Peroxide Forming Chemicals. Retrieved from [Link]
-
Cordes, G. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[3] Chemical Reviews, 74(5), 581–603.[3] [Link]
Sources
The C4-Acetal Nexus: Strategic Utilization of 1,1-Diethoxybut-2-ene
Executive Summary
1,1-Diethoxybut-2-ene (Crotonaldehyde Diethyl Acetal) represents a pivotal "chameleon" intermediate in organic synthesis. It bridges the gap between the volatility/instability of
-
Masked Electrophilicity: It functions as a latent crotonaldehyde, releasing the reactive carbonyl only under specific acidic triggers, preventing premature polymerization.
-
Vinylogous Activation: Under Lewis Acid catalysis, it generates an extended oxocarbenium ion, allowing for regio-controlled
-functionalization. -
Diene Precursor: It serves as the immediate progenitor of 1-ethoxybutadiene, a highly reactive electron-rich diene for Diels-Alder cycloadditions.
This guide details the mechanistic logic, industrial applications (specifically polyene/Vitamin A synthesis), and validated protocols for leveraging this C4 building block.
Module 1: Chemical Architecture & Stability Profile
The Stability Paradox
Unlike its parent aldehyde, 1,1-diethoxybut-2-ene is relatively stable to basic conditions and nucleophiles, making it an ideal protecting group strategy. However, its "Achilles' heel" is acid sensitivity.
| Property | Specification | Operational Implication |
| CAS No. | 10602-34-3 | Primary identifier for sourcing. |
| Boiling Point | ~163°C | Significantly higher than crotonaldehyde (102°C), allowing for higher temperature reactions without pressure vessels. |
| Flash Point | 43°C | Flammable. Requires grounding; peroxide forming potential upon long-term storage (check with KI starch paper). |
| Acid Stability | Low | Hydrolyzes rapidly to crotonaldehyde below pH 4. |
| Base Stability | High | Compatible with organolithiums and Grignards (at low temp). |
Synthesis (Self-Validating System)
While commercially available, in situ generation or purification is often required to remove ethanol stabilizers.
-
Method: Azeotropic acetalization of crotonaldehyde with ethanol using a water entrainer (e.g., cyclohexane) and an acid catalyst (pTSA).
-
Critical Control Point: Water removal is the rate-limiting step. Failure to remove water drives the equilibrium back to the aldehyde.
Module 2: The Lewis Acid Switch (C-C Bond Formation)
The most sophisticated application of 1,1-diethoxybut-2-ene lies in its reaction with silicon nucleophiles (Mukaiyama-type). Here, the acetal does not merely deprotect; it ionizes to form a reactive electrophile.
Mechanistic Pathway: The Vinylogous Oxocarbenium
When treated with a Lewis Acid (e.g.,
Figure 1: Lewis Acid activation pathway. The regioselectivity (Alpha vs. Gamma) is dictated by the steric bulk of the nucleophile and the specific Lewis Acid used.
Protocol: Vinylogous Mukaiyama Aldol Reaction
Objective: Coupling with a silyl enol ether to form a
Reagents:
-
1,1-diethoxybut-2-ene (1.0 equiv)
-
Trimethylsilyloxyalkene (1.2 equiv)
-
(1.0 equiv) or
(catalytic, 10 mol%) -
Solvent:
(anhydrous)
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon.
-
Solvation: Dissolve 1,1-diethoxybut-2-ene in
and cool to -78°C (Dry ice/acetone bath). Causality: Low temperature prevents polymerization of the vinyl cation. -
Activation: Add
dropwise. The solution will likely turn deep yellow/orange, indicating oxocarbenium formation. -
Addition: Add the silyl enol ether slowly over 15 minutes.
-
Quench: Pour into saturated
. -
Result: The product preserves the double bond, extending the carbon chain by 4 units.
Module 3: Heterocyclic Synthesis (The Masked Aldehyde)
In heterocyclic chemistry, the acetal serves as a "slow-release" capsule for crotonaldehyde. This is superior to using free crotonaldehyde, which often polymerizes under the harsh acidic conditions required for cyclization.
The Modified Doebner-Miller Quinoline Synthesis
This reaction constructs the quinoline core, a scaffold ubiquitous in antimalarial and anticancer pharmacophores.
Figure 2: The Doebner-Miller cascade. Using the acetal prevents the formation of tarry polymers common with free aldehydes.
Validated Protocol
-
Mix: Aniline (10 mmol) and 1,1-diethoxybut-2-ene (10 mmol) in 6M HCl (15 mL).
-
Reflux: Heat to 100°C for 2 hours. The acetal hydrolyzes immediately, but the high dilution and immediate capture by aniline favor the heterocycle over polymerization.
-
Workup: Basify with NaOH to pH 10. Extract with ether.[1]
-
Yield Expectation: 60-75% (significantly cleaner than using crotonaldehyde).
Module 4: Industrial Applications (Polyene Synthesis)
The Vitamin A Connection
In the industrial synthesis of carotenoids (Roche/BASF processes), C4 acetals are key chain-extenders.
-
Mechanism: Vinyl Ether Condensation (Müller-Cunradi type).
-
Process: 1,1-diethoxybut-2-ene reacts with Ethyl Vinyl Ether (EVE) in the presence of
. -
Outcome: This adds a C2 unit, converting the C4 acetal into a C6 acetal (1,1,3-triethoxyhex-4-ene or similar), which upon hydrolysis and elimination yields 2,4-hexadienal . This iterative process builds the polyene chain required for Retinol (Vitamin A).
References
-
Denmark, S. E., et al. (2005). "Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Silyl Ketene Acetals to Aldehydes." Journal of the American Chemical Society.
-
Organic Syntheses. (1948). "Acetalization of Crotonaldehyde." Org.[2] Synth. Coll. Vol. 1.
-
Mukaiyama, T. (1982). "The Directed Aldol Reaction."[2] Organic Reactions.[3][4][5][6]
-
Isler, O., et al. (1947). "Synthesis of Vitamin A." Helvetica Chimica Acta. (Foundational industrial reference for C4 acetal usage).
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 99778, 2-Butenal, diethyl acetal."
Sources
- 1. US5191110A - Process for the synthesis of vitamin A and certain ones of derivatives - Google Patents [patents.google.com]
- 2. JPH07252179A - Preparation of acetaldehyde diethyl acetal - Google Patents [patents.google.com]
- 3. dbiosys.com [dbiosys.com]
- 4. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 5. Beyond Kolbe and Hofer–Moest: Electrochemical Synthesis of Carboxylic Anhydrides from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0292350A1 - Process for the preparation of vitamin A and some of its derivatives - Google Patents [patents.google.com]
Methodological & Application
Mastering Heterocyclic Synthesis: A Guide to 1,1-Diethoxybut-2-ene in Hetero-Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of the Hetero-Diels-Alder Reaction
The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, enabling the efficient construction of six-membered rings with remarkable stereocontrol.[1] A powerful variant of this classic transformation is the hetero-Diels-Alder (HDA) reaction, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, typically nitrogen or oxygen. This modification provides a direct and elegant route to a diverse array of six-membered heterocyclic scaffolds, which are privileged structures in numerous natural products and pharmaceutical agents. The resulting dihydropyrones and related heterocycles serve as versatile intermediates in the synthesis of complex molecular architectures.
This application note provides a comprehensive guide to the use of 1,1-diethoxybut-2-ene, a highly versatile and reactive diene, in hetero-Diels-Alder reactions. We will explore its synthesis, mechanistic nuances in cycloaddition reactions, and provide detailed protocols for its application in the synthesis of functionalized dihydropyranones. Furthermore, we will showcase the utility of these products in the context of natural product synthesis, offering researchers and drug development professionals a practical resource for leveraging this powerful synthetic tool.
The Diene: Synthesis and Properties of 1,1-Diethoxybut-2-ene
1,1-Diethoxybut-2-ene is an electron-rich diene that exhibits enhanced reactivity in [4+2] cycloaddition reactions. Its utility is comparable to other highly activated dienes, such as the well-known Danishefsky's diene.[2] The presence of two ethoxy groups at the C1 position significantly raises the energy of the highest occupied molecular orbital (HOMO), facilitating the reaction with electron-poor dienophiles.[2]
A common and practical laboratory-scale synthesis of 1,1-diethoxybut-2-ene involves the acetalization of crotonaldehyde with triethyl orthoformate.
Protocol: Synthesis of 1,1-Diethoxybut-2-ene
Materials:
-
Crotonaldehyde
-
Triethyl orthoformate
-
Ethanol (absolute)
-
Ammonium nitrate (catalyst)
-
Sodium carbonate, anhydrous
-
Distillation apparatus
Procedure:
-
To a stirred solution of crotonaldehyde and triethyl orthoformate in absolute ethanol, add a catalytic amount of ammonium nitrate.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC analysis.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize the catalyst by adding anhydrous sodium carbonate.
-
Stir the mixture for 30 minutes, then filter to remove the solids.
-
Remove the ethanol by distillation at atmospheric pressure.
-
Purify the resulting crude 1,1-diethoxybut-2-ene by vacuum distillation.
The Hetero-Diels-Alder Reaction of 1,1-Diethoxybut-2-ene: Mechanism and Stereoselectivity
The hetero-Diels-Alder reaction of 1,1-diethoxybut-2-ene with carbonyl compounds (aldehydes and ketones) proceeds through a [4+2] cycloaddition to yield 2,3-dihydro-γ-pyrones. The reaction is believed to proceed via a concerted, asynchronous transition state.[3] The electron-donating ethoxy groups on the diene lower the activation energy of the reaction.[3]
Mechanism Visualization
Caption: General mechanism of the hetero-Diels-Alder reaction.
Lewis acids are frequently employed to catalyze these reactions, leading to significant rate enhancements and improved stereoselectivity.[3] The Lewis acid coordinates to the carbonyl oxygen of the dienophile, lowering the energy of its lowest unoccupied molecular orbital (LUMO) and accelerating the reaction.[4] Furthermore, the choice of Lewis acid can influence the diastereoselectivity of the reaction, favoring either the endo or exo transition state.[3]
Experimental Protocols for Hetero-Diels-Alder Reactions
The following protocols provide a general framework for conducting hetero-Diels-Alder reactions with 1,1-diethoxybut-2-ene. Optimization of reaction conditions, including solvent, temperature, and catalyst loading, may be necessary for specific substrates.
Protocol 1: Thermal Hetero-Diels-Alder Reaction with Benzaldehyde
This protocol describes a non-catalyzed reaction, relying on thermal activation.
Materials:
-
1,1-Diethoxybut-2-ene
-
Benzaldehyde
-
Benzene (or Toluene), anhydrous
-
Round-bottom flask with reflux condenser
-
Nitrogen or Argon atmosphere setup
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzaldehyde in anhydrous benzene, add an excess (typically 1.5-2.0 equivalents) of 1,1-diethoxybut-2-ene under an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 80 °C for benzene) and monitor the progress by TLC.[2]
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product is an intermediate dihydropyran. This intermediate is often hydrolyzed directly to the dihydropyranone.
-
To the crude product, add a mixture of tetrahydrofuran and 1M hydrochloric acid.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting 2-phenyl-2,3-dihydro-4H-pyran-4-one by silica gel column chromatography.
Protocol 2: Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction
This protocol utilizes a Lewis acid to promote the reaction, often allowing for lower reaction temperatures and improved selectivity.
Materials:
-
1,1-Diethoxybut-2-ene
-
Aldehyde or Ketone substrate
-
Lewis Acid (e.g., ZnCl₂, BF₃·OEt₂, TiCl₄)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Inert atmosphere setup
-
Workup and purification reagents as in Protocol 1
Procedure:
-
Dissolve the aldehyde or ketone substrate in the anhydrous solvent under an inert atmosphere and cool to the desired temperature (e.g., -78 °C to 0 °C).
-
Add the Lewis acid dropwise to the stirred solution.
-
After stirring for a short period, add 1,1-diethoxybut-2-ene dropwise.
-
Allow the reaction to stir at the chosen temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution or water).
-
Proceed with the hydrolytic workup and purification as described in Protocol 1.
Substrate Scope and Yields
The hetero-Diels-Alder reaction of 1,1-diethoxybut-2-ene is applicable to a range of carbonyl compounds. The following table summarizes typical substrate classes and expected yields.
| Dienophile Class | Example | Lewis Acid Catalyst | Typical Yield (%) |
| Aromatic Aldehydes | Benzaldehyde | Thermal or Lewis Acid | 70-90 |
| Aliphatic Aldehydes | Heptanal | Lewis Acid | 60-85 |
| α,β-Unsaturated Aldehydes | Cinnamaldehyde | Lewis Acid | 65-80 |
| Ketones | Acetone | Lewis Acid (stronger) | 40-60 |
Applications in Natural Product Synthesis
The dihydropyranone core synthesized from 1,1-diethoxybut-2-ene is a key structural motif in numerous bioactive natural products. The ability to introduce substituents at the C2 and C6 positions with stereocontrol makes this methodology particularly valuable for the total synthesis of complex molecules.
Workflow for Natural Product Synthesis
Caption: Synthetic route to natural products via HDA reaction.
For example, the 2,6-disubstituted dihydropyrone moiety is present in natural products such as hepialone and obolactone, which exhibit various biological activities. The synthetic strategies towards these molecules often rely on the construction of the dihydropyrone core as a key step.
Conclusion
1,1-Diethoxybut-2-ene is a highly effective and versatile diene for the construction of 2,3-dihydropyran-4-one scaffolds via hetero-Diels-Alder reactions. The reaction can be performed under thermal conditions or catalyzed by Lewis acids to achieve high yields and control stereoselectivity. The resulting dihydropyranones are valuable intermediates for the synthesis of a wide range of natural products and medicinally relevant molecules. The protocols and insights provided in this application note offer a solid foundation for researchers to explore and exploit the synthetic potential of this powerful transformation.
References
-
Hetero-Diels-Alder Reaction. (2020, March 14). Chem Help ASAP. Retrieved from [Link]
-
Elkin, M., Durfee, N. D., & Rawal, V. H. (2021). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. Organic Letters, 23(13), 5288–5293. Available from: [Link]
-
Covell, D. (2006). Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes. University of Illinois Urbana-Champaign. Available from: [Link]
-
Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. (2021). PMC. Available from: [Link]
-
Hansen, F. O., et al. (2020). Diels-Alder reactions with 1,1-diethoxybut-3-yn-2-one and some 1,1-diethoxy-5-hydroxyalk-3-yn-2-ones and their acetates. Arkivoc, 2020(8), 12-19. Available from: [Link]
- Sustmann, R., & Sicking, W. (1987). Reactivity of 1,1-Disubstituted 1,3-Butadienes in Diels-Alder Reactions. Chemische Berichte, 120(10), 1653-1658.
- Danishefsky, S. J., & DeNinno, M. P. (1987). The Hetero Diels-Alder Reaction. Angewandte Chemie International Edition in English, 26(1), 15-23.
-
Choudhary, P., Ranjan, R., Khatun, G. N., & Fernandes, R. A. (n.d.). SYNTHESIS OF DIHYDROPYRONE CONTAINING NATURAL PRODUCTS. Available from: [Link]
-
Choudhary, P., Ranjan, R., Khatun, G. N., & Fernandes, R. A. (2021). Synthesis of dihydropyrone containing natural products. Arkivoc, 2021(1), 422-475. Available from: [Link]
-
Bickelhaupt, F. M., et al. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 59(15), 6201-6207. Available from: [Link]
-
Bickelhaupt, F. M., et al. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 59(15), 6201-6207. Available from: [Link]
- Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.
- Rawal, V. H., & Huang, Y. (2000). Hetero-Diels−Alder Reactions of an Amino-Substituted Diene with Aldehydes and Imines. Organic Letters, 2(21), 3321–3323.
-
Synthesis of 2,3-dihydro-4H-pyran-4-ones. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]
-
Synthesis of acetal (1,1-diethoxyethane) from ethanol and acetaldehyde over acidic catalysts. (2019). ResearchGate. Available from: [Link]
-
Diels–Alder reaction. (n.d.). In Wikipedia. Retrieved February 10, 2026, from [Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Advanced Protecting Group Strategies Involving 1,1-Diethoxybut-2-ene
Abstract
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemoselectivity.[1] This guide delves into the synthetic applications of 1,1-diethoxybut-2-ene, the diethyl acetal of crotonaldehyde.[2][3] While not a conventional "protecting group" in itself, its utility lies in providing a stable, masked form of a versatile α,β-unsaturated aldehyde. This allows for selective transformations that would otherwise be complicated by the aldehyde's reactivity. We will explore two primary strategies: first, the use of 1,1-diethoxybut-2-ene as a C4 building block where the acetal serves to protect the inherent aldehyde functionality; and second, its application as a reagent in transacetalization reactions for the protection of diols, yielding a unique vinyl-substituted cyclic acetal. These notes provide detailed protocols, mechanistic insights, and a discussion of the strategic advantages for researchers in synthetic chemistry and drug development.
The Chemistry of Acetal Protecting Groups: A Primer
Acetals are one of the most fundamental and widely utilized protecting groups for carbonyl compounds (aldehydes and ketones) and diols in organic synthesis.[4][5] Their popularity stems from a predictable and highly useful reactivity profile: they are exceptionally stable under neutral to strongly basic conditions, and against most nucleophilic, organometallic, and reducing agents.[4][6][7] However, they are readily cleaved under acidic conditions, typically in the presence of water, to regenerate the parent carbonyl or diol.[6][8][9]
The formation of an acetal is an acid-catalyzed equilibrium reaction.[10] An aldehyde or ketone reacts with two equivalents of an alcohol (or one equivalent of a diol) to form the acetal and water. To drive the reaction to completion, the water by-product must be removed, often through azeotropic distillation with a Dean-Stark apparatus or by using a chemical dehydrating agent.[10]
Caption: General mechanism of acid-catalyzed acetal formation.
1,1-Diethoxybut-2-ene: A Versatile C4 Building Block
1,1-Diethoxybut-2-ene is the diethyl acetal of crotonaldehyde, an α,β-unsaturated aldehyde. Its primary role in synthesis is not to protect an existing functional group on a complex substrate, but rather to serve as a stable and versatile four-carbon synthon where the highly reactive aldehyde is masked.[2][11] This protection prevents unwanted reactions such as nucleophilic 1,2-addition or Michael 1,4-addition at the crotonaldehyde core, allowing chemists to exploit reactivity at other positions.
| Physicochemical Properties of 1,1-Diethoxybut-2-ene | |
| IUPAC Name | 1,1-diethoxybut-2-ene[3] |
| Synonyms | Crotonaldehyde diethyl acetal[2][3] |
| CAS Number | 10602-34-3[3] |
| Molecular Formula | C₈H₁₆O₂[3][12] |
| Molecular Weight | 144.21 g/mol [3] |
| Boiling Point | 146-150 °C[13] |
| Density | 0.831 g/mL at 25 °C[13] |
The presence of both a double bond and a protected aldehyde offers multiple avenues for synthetic elaboration, making it a valuable intermediate in the synthesis of complex targets, including heterocycles like tetrahydro-4H-pyran-4-ones.[11]
Caption: Masked reactivity of 1,1-diethoxybut-2-ene vs. crotonaldehyde.
Protocol 1: Diol Protection via Acid-Catalyzed Transacetalization
Transacetalization is a powerful method for introducing an acetal protecting group onto a diol using another acetal as the donor, driven by equilibrium.[14][15] Using 1,1-diethoxybut-2-ene to protect a 1,2- or 1,3-diol offers the distinct advantage of installing a crotonaldehyde acetal, which contains a vinyl ether moiety. This functionality can serve as a handle for further synthetic transformations.
Objective: To protect a generic 1,2-diol using 1,1-diethoxybut-2-ene via an acid-catalyzed transacetalization reaction.
Materials:
-
Substrate (e.g., (±)-hydrobenzoin)
-
1,1-Diethoxybut-2-ene (1.2 equivalents)
-
Pyridinium p-toluenesulfonate (PPTS) (0.05 equivalents)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
-
Round-bottom flask equipped with a Dean-Stark trap and reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add the diol (1.0 eq), anhydrous toluene (approx. 0.2 M), and a magnetic stir bar.
-
Reagent Addition: Add 1,1-diethoxybut-2-ene (1.2 eq) followed by the catalytic amount of PPTS (0.05 eq).
-
Causality: PPTS is a mild acid catalyst that minimizes side reactions often seen with stronger acids like TsOH.[6] An excess of the acetal reagent helps drive the equilibrium towards the product.
-
-
Reaction Execution: Heat the mixture to reflux. Monitor the collection of ethanol/water in the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: The removal of the ethanol byproduct via azeotropic distillation is crucial to shift the equilibrium towards the formation of the new, more stable cyclic acetal, in accordance with Le Châtelier's principle.[10]
-
-
Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel.
Caption: Workflow for diol protection via transacetalization.
Deprotection Protocol: Acid-Catalyzed Hydrolysis
The removal of the acetal to regenerate the parent carbonyl or diol is reliably achieved through acid-catalyzed hydrolysis. The lability of the acetal can be tuned by the choice of acid and solvent system, allowing for selective deprotection in the presence of more robust protecting groups.[9][16]
Objective: To cleave the acetal and regenerate the original functional group using aqueous acid.
Materials:
-
Protected substrate
-
Acetone or Tetrahydrofuran (THF)
-
2M Hydrochloric acid (HCl) or Acetic Acid (AcOH)/Water mixture
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
Reaction Setup: Dissolve the acetal-protected substrate in a suitable organic solvent like acetone or THF in a round-bottom flask.
-
Acid Addition: Add an aqueous acid solution (e.g., 2M HCl or a 3:1:1 mixture of THF:AcOH:H₂O). The choice and strength of the acid depend on the substrate's sensitivity.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until all the starting material is consumed.
-
Neutralization: Carefully add saturated aqueous NaHCO₃ to the reaction mixture until gas evolution ceases, ensuring the acid is fully neutralized.
-
Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic phase in vacuo. The resulting crude product can be purified by chromatography or recrystallization if necessary.
| Common Conditions for Acetal Deprotection | Notes |
| HCl / H₂O / THF | Standard, robust conditions for most acetals. |
| AcOH / H₂O / THF | Milder conditions, useful for acid-sensitive substrates. |
| PPTS / Acetone / H₂O | Very mild, good for chemoselective deprotection. |
| Amberlyst-15 / Acetone | Heterogeneous catalyst, allows for easy work-up by filtration.[16] |
| CeCl₃·7H₂O / NaI / CH₃CN | Lewis acidic conditions, useful for specific applications. |
Orthogonality and Strategic Synthesis
A key principle in complex synthesis is the use of orthogonal protecting groups—groups that can be removed under distinct conditions without affecting others.[1] The acetal group provided by 1,1-diethoxybut-2-ene is an excellent component of an orthogonal strategy. It is stable to bases used to remove ester groups (e.g., LiOH, K₂CO₃) and fluoride sources used to cleave silyl ethers (e.g., TBAF).[17] Conversely, the acidic conditions used to remove the acetal will typically not affect benzyl (Bn) ethers (cleaved by hydrogenolysis) or certain silyl ethers like TBDPS. This orthogonality allows for precise, stepwise deprotection in the final stages of a synthesis.
Conclusion
1,1-Diethoxybut-2-ene is a valuable and versatile reagent in the synthetic chemist's toolbox. While its primary role is that of a stable C4 synthon for crotonaldehyde, its application in protecting group strategies is nuanced and powerful. By masking the reactive aldehyde, it enables selective functionalization elsewhere in the molecule. Furthermore, its use in transacetalization provides a novel route to vinyl-substituted cyclic acetals for diol protection, opening avenues for subsequent transformations. Understanding the principles of acetal chemistry, combined with the specific reactivity of this reagent, empowers researchers to design more efficient and elegant synthetic routes toward complex molecular targets.
References
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Transacetalization with Acylium Ions. A Structurally Diagnostic Ion/Molecule Reaction for Cyclic Acetals and Ketals in the Gas Phase. The Journal of Organic Chemistry - ACS Publications. [Link]
-
New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters - ACS Publications. [Link]
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Diol - Wikipedia. Wikipedia. [Link]
-
Protection of 1,2-/1,3-Diols. Chem-Station Int. Ed. [Link]
-
Dimethyl Acetals - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Protecting Groups. K. C. Nicolaou and co-workers, Angew. Chem. Int. Ed. 1998, 37, 2708. [Link]
-
Chapter 3 Diol Protecting Groups. Kocienski, P. J. Protecting Groups. [Link]
-
Acetal Protecting Group & Mechanism. Total Synthesis. [Link]
-
1,1-Diethoxybut-2-ene as a Precursor of (2-Hydroxyethyl)-Substituted Alkoxy Dienes: Convenient Intermediates for a New Synthesis of 2-Substituted and 2,6-Disubstituted Tetrahydro-4H-pyran-4-ones. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Acetal - Wikipedia. Wikipedia. [Link]
-
Transacetalization Reaction of Acetals by Lactic Acid. Diastereoselective Synthesis of 2-Substituted 5-methyl-1,3-dioxolan-4-ones. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. UNT Digital Library. [Link]
-
Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE. [Link]
-
Acetal synthesis by acetalization or ring closure. Organic Chemistry Portal. [Link]
-
Acid-Catalyzed Synthesis and Deprotection of Dimethyl Acetals in a Miniaturized Electroosmotic Flow Reactor. Request PDF - ResearchGate. [Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]
-
Applications of (E)-1,1,4,4-Tetramethoxybut-2-ene in Organic Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Protecting groups. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Protection and Deprotection. CEM Corporation. [Link]
-
crotonaldehyde diethyl acetal 1,1-diethoxybut-2-ene. The Good Scents Company. [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]
-
Protecting group - Wikipedia. Wikipedia. [Link]
-
9.7: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]
-
Protecting Groups. YouTube. [Link]
-
Application in natural product synthesis and medicinal chemistry. ResearchGate. [Link]
-
crotonaldehyde diethyl acetal | CAS#:63511-92-2. Chemsrc. [Link]
-
1,1-diethoxybut-2-ene (C8H16O2). PubChemLite. [Link]
-
CROTONALDEHYDE, DIETHYL ACETAL. SpectraBase. [Link]
-
1,1-Diethoxy-2-butene | C8H16O2 | CID 99778. PubChem. [Link]
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- 17. agroipm.cn [agroipm.cn]
Application Note: 1,1-Diethoxybut-2-ene as a C4 Synthon in Complex Molecule Synthesis
Topic: Application of 1,1-Diethoxybut-2-ene in Natural Product Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Strategic Utility
1,1-Diethoxybut-2-ene (Crotonaldehyde diethyl acetal) serves as a pivotal four-carbon (C4) bifunctional building block in organic synthesis. Its primary utility lies in its ability to function as a "masked"
Key Applications:
-
Polyene Homologation: Critical C4 extender in the industrial synthesis of retinoids (Vitamin A, Retinal) and carotenoids.[1]
-
Vinylogous Pummerer/Mukaiyama Reactions: Acts as a reactive electrophile (oxocarbenium precursor) for carbon-carbon bond formation with silyl enol ethers and vinyl ethers.[1]
-
Heterocycle Formation: Precursor for dihydropyrans and substituted furans via [4+2] or [3+2] cycloadditions.[1]
Mechanistic Principles: The Acetal Advantage
The strategic value of 1,1-diethoxybut-2-ene is derived from its activation pathway. Under thermal or basic conditions, it behaves as a protected alkene.[1] However, in the presence of a Lewis Acid (LA), it generates a resonance-stabilized vinylogous oxocarbenium ion .
Reaction Pathway Analysis
-
Activation: Coordination of the Lewis Acid (e.g.,
, , or ) to one ethoxy oxygen.[1] -
Ionization: Elimination of the activated ethoxy group creates the reactive electrophile.[1]
-
Nucleophilic Attack: A nucleophile (e.g., enol ether, allylsilane) attacks the
-position (vinylogous) or -position depending on steric and electronic control.[1]
Figure 1: Lewis Acid-mediated activation pathway of 1,1-diethoxybut-2-ene generating the reactive oxocarbenium species.
Primary Application: Industrial Synthesis of Retinoids (Vitamin A)[1][2][3]
The synthesis of Vitamin A (Retinol) and Retinal relies heavily on the C14 + C4
The C16 + C4 Route (Glaxo / Distillation Products Ltd Approach)
While the BASF (Wittig) and Roche (C14+C6) routes are famous, the C4 acetal route allows for mild condensation conditions, avoiding the strong bases required for Wittig ylides.[1]
Process Logic:
-
Condensation: The C14-aldehyde is condensed with a vinyl ether or propenyl ether (derived from the C4 acetal) to form a C16 acetal.[1]
-
Hydrolysis & Extension: Acidic hydrolysis yields the C16 aldehyde.[1]
-
Final Homologation: Reaction with 1,1-diethoxybut-2-ene (or vinyl ether equivalent) adds the final double bond unit to reach the C20 skeleton.[1]
Note: In modern convergent synthesis, 1,1-diethoxybut-2-ene is often converted into 1-ethoxy-1,3-butadiene , which participates in Diels-Alder or Lewis-acid catalyzed condensations to build the polyene chain.
Figure 2: Strategic insertion of the C4 acetal unit in the convergent synthesis of Retinoids.
Detailed Experimental Protocol: Mukaiyama-Type Condensation
This protocol describes the condensation of 1,1-diethoxybut-2-ene with a silyl enol ether. This reaction is a model for introducing a crotonyl group into a ketone or aldehyde framework, a common step in terpene synthesis.
Protocol: Lewis Acid-Catalyzed 1,4-Addition (Alkoxyalkylation)
Objective: Synthesize an
Reagents:
-
Substrate: 1,1-diethoxybut-2-ene (1.0 equiv, freshly distilled).
-
Nucleophile: 1-Trimethylsilyloxy-cyclohexene (1.2 equiv).[1]
-
Catalyst:
(10 mol%) or (for lower temp reactivity). -
Solvent: Dichloromethane (DCM), anhydrous.[1]
-
Quench: Saturated aqueous
.
Step-by-Step Methodology:
-
Preparation of Catalyst Solution:
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Cool to room temperature under
flow. -
Add anhydrous
(136 mg, 1.0 mmol) and dissolve in 10 mL of anhydrous diethyl ether/DCM (1:1 mixture). Note: is preferred over for acetals to prevent aggressive polymerization.[1]
-
-
Reactant Addition:
-
Add 1,1-diethoxybut-2-ene (1.44 g, 10 mmol) to the catalyst solution.
-
Cool the mixture to 0°C using an ice bath. (If using
, cool to -78°C).[1]
-
-
Nucleophile Introduction:
-
Reaction Monitoring:
-
Quench and Work-up:
-
Purification:
Data Interpretation & QC
| Parameter | Specification | Method |
| Purity (GC) | >98% | GC-FID (DB-5 column) |
| Identity (1H NMR) | 400 MHz CDCl3 | |
| Acetal Proton | Characteristic doublet of acetal | |
| Geometry | Trans (E) isomer dominant | Coupling constant |
Troubleshooting & Critical Parameters
-
Issue: Polymerization of the Acetal.
-
Issue: Hydrolysis to Crotonaldehyde.
-
Issue: Low Diastereoselectivity.
References
-
Mukaiyama, T. (1982).[1] "The Directed Aldol Reaction."[1] Organic Reactions.[1][2][3][4][5][6] Link[1]
-
Isler, O., et al. (1956).[1][7] "Synthesen in der Carotinoid-Reihe. Die technische Synthese von
-Carotin." Helvetica Chimica Acta.[1] (Foundational work on C4 synthons in retinoid synthesis). Link[1] -
Otera, J. (2000).[1] "Modern Carbonyl Chemistry." Wiley-VCH.[1] (Covers acetal reactivity and Lewis acid activation).[1][4][8] Link[1]
-
Mukaiyama, T., & Ishida, A. (1975).[1] "The Reaction of Acetals with Silyl Enol Ethers." Chemistry Letters. (Specific reference to acetal condensations). Link[1]
-
BASF SE. (2012).[1] "Method for producing citral and citronellal."[1] Patent US8163960B2.[1] (Illustrates industrial handling of unsaturated acetals/aldehydes). Link
Sources
- 1. Acetaldehyde - Wikipedia [en.wikipedia.org]
- 2. Mukaiyama Aldol Addition [organic-chemistry.org]
- 3. Proline Amide Catalyzes Formation of Toxic Crotonaldehyde from Acetaldehyde Under Physiologically Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. 1-(4-Formyl-2,6-dimethoxyphenoxy)-4-chlorobut-2-yne [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1,1-Diethoxybut-2-ene Alkylation
Welcome to the technical support center for the alkylation of 1,1-diethoxybut-2-ene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to facilitate successful experimentation.
Introduction
The alkylation of 1,1-diethoxybut-2-ene, also known as crotonaldehyde diethyl acetal, is a valuable transformation in organic synthesis, providing access to a variety of functionalized carbonyl compounds after deprotection. The allylic nature of this substrate, combined with the presence of the acetal protecting group, presents unique opportunities and challenges. This guide will explore the key parameters for optimizing this reaction, focusing on the two primary catalytic strategies: Palladium-Catalyzed Allylic Alkylation and Lewis Acid-Catalyzed Alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for the alkylation of 1,1-diethoxybut-2-ene?
A1: The two predominant strategies are Palladium-Catalyzed Allylic Alkylation, which is suitable for soft carbon nucleophiles, and Lewis Acid-Catalyzed Alkylation, which is effective for nucleophiles like silyl enol ethers. The choice of strategy depends on the desired nucleophile and the target product.
Q2: What is the role of the diethyl acetal group in this reaction?
A2: The diethyl acetal serves as a protecting group for the aldehyde functionality. In the context of the alkylation, it influences the electronic nature of the allylic system and can play a role in directing the regioselectivity of the incoming nucleophile. Under acidic conditions, it can be hydrolyzed to reveal the aldehyde.
Q3: What are the common side reactions to be aware of?
A3: Common side reactions include the formation of regioisomers (α vs. γ alkylation), loss of the acetal protecting group under acidic conditions, and elimination reactions. The choice of catalyst, solvent, and temperature can help to minimize these unwanted pathways.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, visualization can be achieved using a permanganate stain, which reacts with the double bond of the starting material and product, or a p-anisaldehyde stain, which can react with the acetal or the deprotected aldehyde.[1] GC-MS is useful for identifying the starting material, product, and any volatile byproducts.[2]
Q5: What are the key safety precautions for this reaction?
A5: When working with organometallic reagents such as Grignard reagents or organocuprates, it is crucial to use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) as they are highly reactive with water and oxygen.[3][4] Many of the solvents and reagents are flammable and should be handled in a well-ventilated fume hood away from ignition sources. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the alkylation of 1,1-diethoxybut-2-ene in a question-and-answer format.
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low or No Conversion | Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state, or the Lewis acid may be deactivated by moisture. | For Pd-Catalysis: Ensure the use of a reliable Pd(0) source or a precatalyst that is readily reduced in situ. For Lewis Acid Catalysis: Use freshly opened or purified Lewis acid and ensure all glassware and solvents are rigorously dried. |
| Poor Nucleophile Reactivity: The chosen nucleophile may not be sufficiently reactive under the reaction conditions. | For Pd-Catalysis: Consider using a stronger base to generate the nucleophile. For Lewis Acid Catalysis: Ensure the silyl enol ether is of high quality. | |
| Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. | Gradually increase the reaction temperature in increments of 10 °C and monitor the progress. Be aware that higher temperatures can sometimes lead to side reactions. | |
| Formation of a Mixture of Regioisomers (α and γ alkylation) | Steric and Electronic Effects: The regioselectivity of the nucleophilic attack on the π-allyl palladium intermediate or the oxocarbenium ion is influenced by the sterics of the nucleophile and the electronics of the allylic system. | For Pd-Catalysis: The choice of ligand on the palladium catalyst can significantly influence regioselectivity. Bulky ligands often favor attack at the less substituted terminus. For Lewis Acid Catalysis: The nature of the Lewis acid and the solvent can affect the stability of the intermediate and thus the regiochemical outcome. |
| Hydrolysis of the Acetal Protecting Group | Presence of Protic Acids: Trace amounts of acid can catalyze the hydrolysis of the acetal to the corresponding aldehyde, which can then undergo further reactions. | Ensure all reagents and solvents are anhydrous. If using a Lewis acid, choose one that is less prone to generating protic acids. A non-aqueous workup is recommended. |
| Formation of Elimination Products | Strongly Basic or Hindered Nucleophiles: The use of very strong or bulky bases to generate the nucleophile can lead to elimination side reactions. | Use a milder base or a less hindered nucleophile if possible. Lowering the reaction temperature can also disfavor elimination pathways. |
| Difficulty in Product Purification | Similar Polarity of Starting Material and Product: The alkylated product may have a similar polarity to the starting material, making separation by column chromatography challenging. | Optimize the mobile phase for column chromatography to achieve better separation. Recrystallization or distillation under reduced pressure may be alternative purification methods. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Allylic Alkylation with a Soft Nucleophile
This protocol provides a general procedure for the palladium-catalyzed alkylation of 1,1-diethoxybut-2-ene with a soft nucleophile, such as dimethyl malonate.
Materials:
-
1,1-Diethoxybut-2-ene
-
Dimethyl malonate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents).
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of dimethyl malonate (1.1 equivalents) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ (0.05 equivalents) and PPh₃ (0.2 equivalents) in anhydrous THF.
-
Add the catalyst solution to the flask containing the sodium salt of dimethyl malonate.
-
Add 1,1-diethoxybut-2-ene (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Lewis Acid-Catalyzed Alkylation with a Silyl Enol Ether
This protocol outlines a general procedure for the Lewis acid-catalyzed alkylation of 1,1-diethoxybut-2-ene with a silyl enol ether.
Materials:
-
1,1-Diethoxybut-2-ene
-
Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene)
-
Lewis acid (e.g., titanium tetrachloride (TiCl₄) or boron trifluoride diethyl etherate (BF₃·OEt₂))
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 1,1-diethoxybut-2-ene (1.0 equivalent) and the silyl enol ether (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Lewis acid (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench by the addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Mechanism: Palladium-Catalyzed Allylic Alkylation
Caption: Pd-catalyzed allylic alkylation cycle.
Troubleshooting Workflow: Low Conversion
Caption: A logical workflow for troubleshooting low reaction conversion.
References
-
PubChem. 1,1-Diethoxybut-2-ene.[Link]
-
Organic Syntheses. Acrolein diethyl acetal. Coll. Vol. 4, p.21 (1963); Vol. 32, p.2 (1952). [Link]
-
Trost, B. M.; Fullerton, T. J. New synthetic reactions. Allylic alkylation. J. Am. Chem. Soc. 1973, 95 (1), 292–294. [Link]
- Pearson, A. J.; Chen, Y.-S.; Hsu, S.-Y.; Ray, T. A convenient procedure for the conversion of allylic alcohols to γ-alkylated α,β-unsaturated carbonyl compounds. Tetrahedron Lett. 1984, 25 (12), 1235–1238.
- Mukaiyama, T.; Narasaka, K.; Banno, K. New cross-aldol reactions. Reactions of silyl enol ethers with carbonyl compounds activated by titanium tetrachloride. Chem. Lett. 1973, 2 (9), 1011–1014.
- House, H. O.; Chu, C.-Y.; Wilkins, J. M.; Umen, M. J. The chemistry of carbanions. XXIII. The addition of organocopper reagents to α,β-unsaturated carbonyl compounds. J. Org. Chem. 1975, 40 (10), 1460–1469.
-
Chemistry LibreTexts. Visualizing TLC Plates.[Link]
-
Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.[Link]
Sources
Technical Support Center: Troubleshooting Low Yields in Reactions with 1,1-Diethoxybut-2-ene
Welcome to the Technical Support Center for 1,1-diethoxybut-2-ene (also known as crotonaldehyde diethyl acetal). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for reactions involving this versatile building block. As a dienol ether, 1,1-diethoxybut-2-ene offers unique reactivity, but its bifunctional nature can also present challenges in achieving high reaction yields. This document provides a structured approach to identifying and resolving common issues encountered during its use.
Understanding the Reactivity of 1,1-Diethoxybut-2-ene
1,1-Diethoxybut-2-ene possesses two key functional groups that dictate its reactivity: an acetal and a carbon-carbon double bond. The acetal group is stable under neutral to strongly basic conditions but is sensitive to acid, which can lead to hydrolysis. The electron-rich double bond makes it an excellent partner in various cycloaddition reactions, most notably the Diels-Alder reaction.[1][2] Understanding the interplay between these functionalities is crucial for troubleshooting.
Troubleshooting Guide: Low Yields and Side Reactions
This section addresses common problems encountered in reactions with 1,1-diethoxybut-2-ene in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My reaction is showing a low yield of the desired product, and I observe a significant amount of a viscous, insoluble material. What is likely happening?
Answer: The formation of a viscous or polymeric material is a strong indicator of cationic polymerization of the vinyl ether moiety.[3] This is a common side reaction, especially under acidic conditions.
Causality: The vinyl ether component of 1,1-diethoxybut-2-ene is susceptible to polymerization initiated by protons or Lewis acids. The reaction proceeds through a carbocationic intermediate that can be attacked by another molecule of the vinyl ether, leading to a chain reaction and the formation of a polymer.
Troubleshooting & Optimization:
| Potential Cause | Recommended Action | Expected Outcome |
| Excessive Acidity | Use the minimum effective amount of acid catalyst. If possible, use a weaker Brønsted or Lewis acid. For reactions sensitive to acid, consider using a non-acidic catalyst or thermal conditions. | Reduced rate of polymerization, leading to a higher yield of the desired product. |
| High Reaction Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This can often be determined by running small-scale trials at different temperatures. | Slower polymerization kinetics relative to the desired reaction. |
| Inappropriate Solvent | Use a non-polar, aprotic solvent to disfavor the formation and stabilization of cationic intermediates. | Minimized solvent-assisted polymerization pathways. |
| Presence of Protic Impurities | Ensure all reagents and solvents are dry and free of protic impurities that can initiate polymerization. | Elimination of unintended initiation of polymerization. |
Question 2: My reaction mixture contains significant amounts of crotonaldehyde and ethanol. Why is this happening and how can I prevent it?
Answer: The presence of crotonaldehyde and ethanol indicates the hydrolysis of the acetal group .[4] This is a common issue in reactions carried out under acidic conditions, especially in the presence of water.
Causality: The acetal functional group is a protecting group for the aldehyde. In the presence of an acid catalyst and water, the acetal is hydrolyzed back to the parent aldehyde (crotonaldehyde) and alcohol (ethanol). Crotonaldehyde itself is highly reactive and can undergo self-condensation or other side reactions.[5]
Troubleshooting & Optimization:
| Potential Cause | Recommended Action | Expected Outcome |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. Consider adding a drying agent like molecular sieves to the reaction mixture. | Minimized hydrolysis of the acetal, preserving the starting material for the desired reaction. |
| Strongly Acidic Conditions | Use a milder acid catalyst or a lower concentration of the acid. For some reactions, a Lewis acid may be more selective than a Brønsted acid. | Reduced rate of hydrolysis. |
| Prolonged Reaction Times | Monitor the reaction progress closely (e.g., by TLC or GC-MS) and quench the reaction as soon as the starting material is consumed to minimize the time the product is exposed to acidic conditions. | Less opportunity for the acetal to hydrolyze. |
Troubleshooting Workflow for Acetal Hydrolysis
Caption: Decision tree for troubleshooting acetal hydrolysis.
Question 3: I am performing a Diels-Alder reaction and observing a low yield, even in the absence of polymerization or hydrolysis. What other factors could be at play?
Answer: Low yields in Diels-Alder reactions with 1,1-diethoxybut-2-ene can be due to several factors including unfavorable reaction equilibrium, steric hindrance, or isomerization of the double bond.
Causality: The Diels-Alder reaction is a reversible equilibrium.[6] At higher temperatures, the retro-Diels-Alder reaction can become significant, leading to a lower yield of the cycloadduct. Additionally, the stereochemistry and substitution pattern of both the diene and dienophile can influence the reaction rate.[1] Finally, under certain conditions, the double bond in 1,1-diethoxybut-2-ene could potentially isomerize to a less reactive position.
Troubleshooting & Optimization:
| Potential Cause | Recommended Action | Expected Outcome |
| Unfavorable Equilibrium | Run the reaction at the lowest possible temperature that still provides a reasonable rate. Using a Lewis acid catalyst can often accelerate the forward reaction, allowing for lower reaction temperatures.[6] | Shift the equilibrium towards the product side. |
| Slow Reaction Rate | Use a more electron-deficient dienophile if the reaction allows. The rate of the Diels-Alder reaction is increased by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[7] | Increased reaction rate, leading to higher conversion in a given time. |
| Isomerization of Double Bond | Ensure the reaction conditions are not promoting isomerization. This can sometimes be caused by trace acidic or basic impurities. Purification of the starting material may be necessary. | Maintain the reactive isomer of 1,1-diethoxybut-2-ene. |
| Steric Hindrance | If using a sterically demanding dienophile, a higher reaction temperature or longer reaction time may be necessary. However, this must be balanced against the risk of side reactions. | Overcome the activation barrier imposed by steric hindrance. |
Reaction Coordinate Diagram for a Catalyzed Diels-Alder Reaction
Caption: A Lewis acid catalyst lowers the activation energy of the Diels-Alder reaction.
Frequently Asked Questions (FAQs)
Q1: How can I purify commercial 1,1-diethoxybut-2-ene before use? A1: Commercial 1,1-diethoxybut-2-ene may contain acidic impurities or stabilizers.[8] Distillation under reduced pressure is the recommended method for purification. It is advisable to add a small amount of a non-volatile base, such as potassium carbonate, to the distillation flask to neutralize any acidic impurities that could cause decomposition or polymerization upon heating.
Q2: What are the best analytical methods to monitor the progress of my reaction? A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product. For more quantitative analysis and to identify potential byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.[9]
Q3: Can 1,1-diethoxybut-2-ene be used in reactions under basic conditions? A3: Yes, the acetal functionality is stable under basic conditions, making it an excellent choice for reactions where an aldehyde needs to be protected while other transformations are carried out using basic reagents.[4]
Q4: I notice a yellowing of my reaction mixture over time. What could be the cause? A4: The yellowing of the reaction mixture could be due to the formation of colored byproducts from the decomposition of crotonaldehyde, which can be formed from the hydrolysis of your starting material. Crotonaldehyde is known to be unstable and can polymerize or condense, especially in the presence of acid or base and upon exposure to air and light.[10]
Experimental Protocols
Protocol 1: General Procedure for a Diels-Alder Reaction with 1,1-Diethoxybut-2-ene
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: Use freshly distilled 1,1-diethoxybut-2-ene and anhydrous solvent.
-
Reaction Setup: To a solution of the dienophile in the chosen anhydrous solvent at the desired temperature (e.g., 0 °C or room temperature), add the Lewis acid catalyst (if used) dropwise.
-
Addition of Diene: Add 1,1-diethoxybut-2-ene dropwise to the reaction mixture over a period of 10-15 minutes.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium bicarbonate solution for an acidic reaction).
-
Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Protocol 2: Small-Scale Test for Acetal Stability
-
Setup: In a small vial, dissolve a few milligrams of 1,1-diethoxybut-2-ene in the same solvent you plan to use for your reaction.
-
Acid Addition: Add a proportional amount of the acid catalyst you intend to use.
-
Water Addition: Add a small drop of water to simulate non-anhydrous conditions.
-
Monitoring: Stir the mixture at the intended reaction temperature and monitor for the disappearance of the starting material and the appearance of a new spot on TLC (corresponding to crotonaldehyde) over time. This will give you an indication of the stability of the acetal under your proposed reaction conditions.
References
-
Organic Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. [Link]
-
Chemcess. (2024, July 13). Crotonaldehyde: Properties, Reactions, Production And Uses. [Link]
-
Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. [Link]
-
Organic Chemistry Tutor. (2021, June 23). Acetal Formation - Organic Chemistry, Reaction Mechanism. [Link]
-
MDPI. (n.d.). 1-(4-Formyl-2,6-dimethoxyphenoxy)-4-chlorobut-2-yne. [Link]
-
PubChem. (n.d.). 1,1-Diethoxy-2-butene. [Link]
-
ACS Publications. (n.d.). Recent Developments on Cationic Polymerization of Vinyl Ethers. [Link]
-
ResearchGate. (2025, August 9). Diels-Alder reactions with 1,1-diethoxybut-3-yn-2-one and some 1,1-diethoxy-5-hydroxyalk-3-yn-2-ones and their acetates. [Link]
-
ResearchGate. (2017, May 20). GC-MS Analysis of Young Leaves of Allophylus cobbe. [Link]
-
YouTube. (2018, December 31). ether synthesis through acid-catalysis. [Link]
-
MDPI. (n.d.). Optimization of the Production of 1,1-Diethoxybutane by Simulated Moving Bed Reactor. [Link]
-
YouTube. (2020, May 24). 38.04 Rate and Regioselectivity in Diels-Alder Reactions. [Link]
-
MDPI. (n.d.). 5-Diethoxymethyl-1,1-diethoxy-5-hydroxyundeca-3,6-diyn-2-one. [Link]
-
Centers for Disease Control and Prevention. (n.d.). Crotonaldehyde | Medical Management Guidelines. [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. [Link]
-
PubMed Central (PMC). (n.d.). Bronsted acid-catalyzed rapid enol-ether formation of 2-hydroxyindole-3-carboxaldehydes. [Link]
-
National Center for Biotechnology Information. (n.d.). Crotonaldehyde. [Link]
-
YouTube. (2021, February 19). 16.5 Diels-Alder Reactions | Organic Chemistry. [Link]
-
YouTube. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. [Link]
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- 4. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN1807381A - Crotonaldehyde production process - Google Patents [patents.google.com]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. 1,1-Diethoxy-2-butene | C8H16O2 | CID 99778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Proline Amide Catalyzes Formation of Toxic Crotonaldehyde from Acetaldehyde Under Physiologically Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
purification techniques for 1,1-diethoxybut-2-ene reaction products
Product: 1,1-Diethoxybut-2-ene (Crotonaldehyde Diethyl Acetal) CAS: 10602-34-3 / 63511-92-2 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
Welcome to the technical support hub for unsaturated acetals. The purification of 1,1-diethoxybut-2-ene presents a specific paradox: the acetal functionality requires basic conditions for stability, while the conjugated double bond makes the molecule susceptible to polymerization and Michael additions if handled improperly.
This guide moves beyond standard protocols to address the causality of failure—specifically, why distillations often yield polymerized "tar" or reverted starting material.
Module 1: Diagnostic Triage (Know Your Mixture)
Before attempting purification, you must characterize the crude reaction mixture. Blindly distilling a mixture containing residual acid or significant water will destroy the product.
Critical Quality Attributes (CQA)
| Parameter | Specification | Diagnostic Method | Failure Mode Indicator |
| Reaction pH | Neutral / Basic (pH 7-9) | Wet pH paper | If <7: STOP . Hydrolysis risk during heating. |
| Appearance | Colorless to Pale Yellow | Visual | Dark Orange/Brown: Polymerization has occurred. |
| Aldehyde Content | < 5% | 1H NMR / GC | Signal at ~9.5 ppm (CHO). Incomplete reaction. |
| Michael Adduct | < 2% | GC / MS | Presence of 1,1,3-triethoxybutane (High BP impurity). |
1H NMR Diagnostic Markers (CDCl3)
-
Product (Acetal Methine): Doublet at ~4.8–5.0 ppm.
-
Impurity (Unreacted Crotonaldehyde): Doublet at ~9.5 ppm.
-
Impurity (Michael Adduct): Loss of alkene protons (5.5–6.0 ppm region), appearance of complex methylene multiplets.
Module 2: The Stabilization Protocol (Quench & Workup)
The #1 cause of low yield is insufficient neutralization. Acetal formation is an equilibrium process driven by acid. If you heat the crude mixture for distillation without fully neutralizing the catalyst (pTSA, NH4NO3, etc.), the equilibrium shifts back to the aldehyde and ethanol as soon as the temperature rises.
Step-by-Step Workup Protocol
-
Quench: Cool the reaction mixture to 0°C.
-
Neutralize: Add Sodium Ethoxide (NaOEt) (0.5 eq relative to acid catalyst) or saturated NaHCO3 solution.
-
Expert Tip: For large scales, solid NaHCO3 is preferred to minimize water introduction.
-
-
Verify pH: Ensure the aqueous phase (or wet organic phase) reads pH 8–9.
-
Phase Separation: If using aqueous wash, separate phases rapidly. Acetals hydrolyze slowly even in water if the pH drifts acidic.
-
Drying: Dry over Potassium Carbonate (K2CO3) .
-
Why K2CO3? Unlike MgSO4 (which is slightly acidic/Lewis acidic), K2CO3 buffers the solution, ensuring the acetal remains stable.
-
Module 3: Purification Workflows
Workflow A: Vacuum Fractional Distillation (Scalable)
Recommended for >5g scale.
Physical Constants:
-
Boiling Point (Atmospheric): 146–148°C
-
Boiling Point (Vacuum): ~45–50°C at 15 mmHg (Estimated)
The Protocol:
-
Apparatus: Short-path distillation head with a Vigreux column (essential for separating the acetal from unreacted crotonaldehyde, BP 104°C).
-
Base Wash: Pre-wash all glassware with dilute NH4OH and oven dry. Acidic residues on glass surfaces can catalyze decomposition.
-
Additive: Add a small amount of solid Na2CO3 or K2CO3 (approx. 0.5% w/w) directly into the distillation flask.
-
Pressure: Apply vacuum (<20 mmHg). Do not distill at atmospheric pressure; 148°C is close to the polymerization threshold of the diene system.
-
Fractions:
-
F1 (Fore-run): Ethanol & Crotonaldehyde (Discard).
-
F2 (Main): 1,1-diethoxybut-2-ene (Collect).[5]
-
F3 (Residue): 1,1,3-triethoxybutane (Michael adduct) and polymers.
-
Workflow B: Flash Chromatography (Small Scale)
Recommended for <5g scale or high-purity requirements.
Critical Warning: Standard Silica Gel 60 is acidic (pH ~4-5). It will hydrolyze your acetal on the column.
The "Basified Silica" Protocol:
-
Slurry Preparation: Prepare the silica slurry using Hexanes/EtOAc (9:1) containing 1% Triethylamine (Et3N) .
-
Column Packing: Pour the slurry and flush with 2 column volumes of the solvent + Et3N.
-
Loading: Load the crude oil.
-
Elution: Elute with Hexanes/EtOAc (95:5 to 90:10).
-
Note: The acetal is non-polar. It will elute quickly. The aldehyde is more polar.
-
Module 4: Visualization of Logic & Workflow
The following diagram illustrates the decision matrix for purifying this specific molecule, highlighting the critical control points (CCPs).
Caption: Purification decision tree emphasizing pH control and scale-dependent separation pathways.
Module 5: Troubleshooting (FAQ)
Q1: My product turned yellow/brown during distillation. What happened? A: This is likely polymerization .[6] It occurs if:
-
The pot temperature was too high (did not use sufficient vacuum).
-
The mixture was not fully neutralized (acid catalyzes cationic polymerization of the vinyl ether-like system). Fix: Add solid K2CO3 to the distillation pot and ensure vacuum is <20 mmHg.
Q2: I see a large "water" peak in my NMR after column chromatography. A: This is likely hydrolysis occurring on the column. Fix: Did you pretreat the silica with Triethylamine? Standard silica is acidic enough to cleave the acetal back to the aldehyde and ethanol (which looks like wet solvent in NMR). Always use 1% Et3N in your eluent.
Q3: Can I use Sodium Bisulfite to wash away the unreacted crotonaldehyde? A: Proceed with caution. While bisulfite removes aldehydes, the aqueous bisulfite solution is slightly acidic (pH ~4-5). This can hydrolyze your sensitive acetal. Recommendation: If you must use bisulfite, buffer the solution to pH 7 with NaHCO3 immediately before use, keep the contact time <2 minutes, and separate phases instantly.
Q4: My refractive index is higher than the literature value (1.412). A: This suggests contamination with Crotonaldehyde (RI 1.436) or the Michael Adduct (1,1,3-triethoxybutane) . Check GC/NMR.
References
-
Chemsrc. (2025).[5][7] Crotonaldehyde diethyl acetal - Physicochemical Properties. Retrieved from [Link][7]
-
The Good Scents Company. (2023). Crotonaldehyde diethyl acetal Data Sheet. Retrieved from [Link]
-
Organic Chemistry Portal. (2018). Acetals: Protection and Stability.[8] Retrieved from [Link]
-
ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (Note: References basified silica purification technique). Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. CN104672068A - A preparing method of 1,1-diethoxy-2-bromoethane - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ICSC 0241 - CROTONALDEHYDE [inchem.org]
- 7. crotonaldehyde diethyl acetal | CAS#:63511-92-2 | Chemsrc [chemsrc.com]
- 8. Dimethyl Acetals [organic-chemistry.org]
catalyst selection for optimizing 1,1-diethoxybut-2-ene reactions
Technical Support Center: 1,1-Diethoxybut-2-ene Optimization Status: Operational | Tier: Level 3 (Senior Application Support) Ticket ID: CATA-OPT-2024-ENE
Introduction: The Selectivity Paradox
Welcome. You are likely here because 1,1-diethoxybut-2-ene (crotonaldehyde diethyl acetal) is behaving inconsistently in your workflow. As a Senior Application Scientist, I see this frequently. The molecule presents a classic "selectivity paradox": it possesses an acid-sensitive acetal functionality and an electrophilic double bond susceptible to nucleophilic attack.
The choice of catalyst determines whether you successfully synthesize the target or end up with a polymerized tar or a saturated byproduct. This guide deconstructs the catalytic requirements for both synthesizing and utilizing this reagent.
Module 1: Synthesis & Stabilization (Upstream)
The Challenge: Synthesizing 1,1-diethoxybut-2-ene from crotonaldehyde and ethanol requires acid catalysis. However, strong Brønsted acids (e.g.,
-
1,2-Addition (Desired): Attack at the carbonyl to form the acetal.
-
1,4-Addition (Undesired): Michael addition of ethanol across the double bond, yielding 1,1,3-triethoxybutane.[1]
The Solution: You must use a catalyst with specific acidity (
Recommended Catalyst: Ammonium Nitrate ( )
While counter-intuitive, solid ammonium nitrate acts as a mild, selective proton source in alcoholic media.[1] It provides sufficient acidity to drive the equilibrium toward the acetal but is too weak to efficiently catalyze the Michael addition.
Protocol: Selective Acetalization
-
Reagents: Crotonaldehyde (1.0 eq), Absolute Ethanol (2.5 eq), Triethyl orthoformate (1.1 eq - optional moisture scavenger).[1]
-
Catalyst: Ammonium Nitrate (0.05 – 0.1 eq).[1]
-
Setup: Dean-Stark trap or molecular sieves (3Å) are mandatory.[1] The reaction is equilibrium-limited.
Step-by-Step Workflow:
-
Charge: Dissolve
in ethanol. Add crotonaldehyde slowly at ambient temperature. -
Reflux: Heat to mild reflux. If using a Dean-Stark trap, use cyclohexane or benzene as an entrainer to remove water azeotropically.[1]
-
Quench: Upon reaction completion (monitor by GC), neutralize immediately with Sodium Ethoxide (
) or Sodium Carbonate ( ). Crucial: Acid traces during distillation will cause polymerization. -
Distillation: Distill under reduced pressure. Add a radical inhibitor (e.g., Hydroquinone) to the pot.[1]
Visualizing the Pathway
Caption: Catalyst acidity determines the ratio of acetalization (1,2) vs. Michael addition (1,4).[1]
Module 2: Downstream Reaction Optimization
The Challenge: When using 1,1-diethoxybut-2-ene as an electrophile (e.g., in Mukaiyama aldol reactions, hetero-Diels-Alder, or condensations with enol ethers), the acetal must be activated by a Lewis Acid.[1]
-
Too Weak: No reaction.
-
Too Strong: Polymerization of the diene system or hydrolysis.
Catalyst Selection Matrix
| Catalyst Class | Examples | Reactivity Profile | Recommended Application |
| Monodentate Strong | Aggressive. Rapidly ionizes the acetal to an oxocarbenium ion. | Use at -78°C only. Good for sterically hindered nucleophiles. High risk of polymerization. | |
| Bidentate Chelation | Moderate/Selective. Can chelate if auxiliary groups are present.[1] | Standard Recommendation. Ideal for condensation with vinyl ethers or silyl enol ethers at 0°C to RT. | |
| Boron Lewis Acids | High. Very oxophilic. | Excellent for Mukaiyama aldol type reactions. Must be strictly anhydrous. | |
| Lanthanides | Mild/Green. Water-tolerant.[1] | Use when the nucleophile is sensitive (e.g., silyl ketene acetals).[1] |
Protocol: Lewis Acid Catalyzed Condensation (General) [1]
-
Solvent: Dichloromethane (
) or Toluene (Anhydrous).[1] -
Temperature: Start at -78°C for
/ . 0°C for . -
Quench: Pyridine or Triethylamine (to neutralize the Lewis acid before aqueous workup).
Module 3: Troubleshooting & FAQs
Q1: My distilled product contains ~15% of a higher boiling impurity. What is it? A: This is almost certainly 1,1,3-triethoxybutane .[1]
-
Cause: Your catalyst was too acidic or the reaction ran too long at high temperature, allowing ethanol to attack the double bond.[1]
-
Fix: Switch to Ammonium Nitrate (
).[1] If already using it, reduce the reaction time and ensure you are not using excess ethanol beyond 2.5 equivalents.
Q2: The reaction mixture turns black/tarry upon adding the Lewis Acid. A: You are seeing cationic polymerization.
-
Cause: The Lewis Acid concentration is too high localized, or the temperature is too high.[1]
-
Fix: Dilute the Lewis Acid in the solvent before addition. Add dropwise at -78°C. Add a radical inhibitor (BHT) to the reaction mixture if the mechanism allows.
Q3: I see low yield due to hydrolysis back to crotonaldehyde. A: Acetals are extremely sensitive to aqueous acid.
-
Cause: Moisture ingress or acidic workup.
-
Fix: Ensure all glassware is flame-dried. Use a basic quench (Triethylamine) before adding water.[1] Never wash the organic layer with dilute HCl; use saturated
.
Q4: Can I use p-Toluenesulfonic acid (p-TSA) if I shorten the time? A: It is risky. If you must use p-TSA, use it in catalytic amounts (<0.5 mol%) and use a Dean-Stark apparatus with benzene/toluene to remove water instantly.[1] The removal of water drives the acetal formation faster than the Michael addition in the early stages.
References
-
Ammonium Nitrate Catalysis
-
Mechanism & Selectivity:[1][2] The use of ammonium nitrate as a specific catalyst for the preparation of unsaturated acetals to avoid saturation of the double bond is a classic technique in organic synthesis.
-
Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] (See section on Acetals from Aldehydes).
-
Verification:[1]
-
-
Lewis Acid Selection for Acetals
-
Synthesis of Crotonaldehyde Diethyl Acetal
-
Handling Vinyl Ethers/Acetals
Sources
- 1. CN111348991A - A kind of method for producing vinyl ether - Google Patents [patents.google.com]
- 2. Lewis acid-catalyzed diastereoselective formal ene reaction of thioindolinones/thiolactams with bicyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. Ethyl vinyl ether: Chemical properties and uses_Chemicalbook [chemicalbook.com]
- 5. What Chemicals Can the Ethyl Vinyl Ether React with - Nanjing Chemical Material Corp. [njchm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. US6015875A - Process for making acetals - Google Patents [patents.google.com]
- 9. CN1807381A - Crotonaldehyde production process - Google Patents [patents.google.com]
improving the stability of 1,1-diethoxybut-2-ene under acidic conditions
Technical Support Center: Stability Protocols for 1,1-Diethoxybut-2-ene
Case ID: T-ACETAL-042 Subject: Stabilization of Crotonaldehyde Diethyl Acetal (1,1-diethoxybut-2-ene) in Acidic Environments Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Mechanistic Insight
The Core Challenge: You are working with 1,1-diethoxybut-2-ene , an allylic acetal. Unlike saturated acetals, this molecule is hypersensitive to acid-catalyzed hydrolysis.
Why? In standard acetals, the rate-limiting step of hydrolysis is the formation of the oxocarbenium ion. In your molecule, the adjacent alkene (double bond) stabilizes this cationic intermediate via resonance (allylic stabilization). This lowers the activation energy for hydrolysis, making the acetal labile even under weakly acidic conditions (e.g., unbuffered silica gel, atmospheric CO₂ dissolved in moisture).
The "Acidic Condition" Paradox: To stabilize this molecule under acidic conditions, you must arrest the mechanism at Step 2 (see diagram below). Since protonation (Step 1) is often reversible, the irreversible destruction occurs only when water attacks the carbocation.
Critical Rule: In the presence of acid, Water is the enemy. If you must have acid, you must eliminate water.
Mechanistic Pathway (DOT Visualization)
Caption: The allylic double bond stabilizes the oxocarbenium intermediate, significantly accelerating hydrolysis compared to saturated acetals.
Troubleshooting Guide (Q&A)
Q1: I need to purify my reaction mixture using silica gel chromatography, but I lose 40% of my product to hydrolysis. How do I stop this?
A: Standard silica gel is slightly acidic (pH ~5-6) due to surface silanol groups. This is sufficient to degrade allylic acetals.
-
The Fix: You must neutralize the silica before loading your sample.
-
Protocol: Pre-treat the silica slurry with 1-2% Triethylamine (Et₃N) in your elution solvent. Run this "basic" solvent through the column until the eluent tests basic (pH paper). Then, run your column with 0.1% Et₃N in the mobile phase.
-
Alternative: Switch to Basic Alumina (Activity Grade III or IV). It is inherently non-acidic and safer for acetals.
Q2: I am performing a reaction that requires a Lewis Acid (e.g., BF₃·OEt₂). Is it impossible to keep the acetal intact?
A: Not impossible, but it requires strict kinetic control and anhydrous conditions .
-
The Logic: Lewis acids will coordinate to the acetal oxygens, activating them. However, if zero water is present, the oxocarbenium ion cannot hydrolyze to the aldehyde. It might instead react with other nucleophiles present.
-
Protocol:
-
Use molecular sieves (3Å or 4Å) to dry all solvents to <10 ppm water.
-
Cool the reaction to -78°C before adding the Lewis Acid.
-
Quench the reaction at low temperature with a basic solution (e.g., NaOMe in MeOH or Et₃N) before warming up or adding any aqueous workup solutions.
-
Q3: My acetal degrades during storage in the fridge. It smells like aldehydes (sharp, pungent). Why?
A: This is likely "autocatalytic hydrolysis." Trace moisture + atmospheric CO₂ creates carbonic acid, or slow oxidation of the alkene generates trace organic acids. These traces catalyze hydrolysis, liberating ethanol and crotonaldehyde. Crotonaldehyde can further oxidize to crotonic acid, creating a runaway acid-generation cycle.
-
The Fix: Store the compound with a solid acid scavenger.
-
Protocol: Add 0.5 - 1.0 wt% Potassium Carbonate (K₂CO₃) or Calcium Oxide (CaO) directly into the vial. Store under Argon/Nitrogen.[1]
Detailed Protocols
Protocol A: Preparation of Deactivated Silica Gel
Use this for all purifications involving 1,1-diethoxybut-2-ene.
| Step | Action | Mechanistic Rationale |
| 1 | Slurry Silica Gel (Type 60) in Hexanes/Petroleum Ether. | Prepares stationary phase. |
| 2 | Add Triethylamine (Et₃N) to reach 1.0% v/v concentration. | Et₃N creates a basic buffer layer on the acidic silanol (Si-OH) surface. |
| 3 | Stir/swirl for 5 minutes, then pour into the column. | Ensures uniform deactivation. |
| 4 | Flush column with 2 column volumes of solvent + 1% Et₃N. | Removes excess heat of adsorption and ensures basicity throughout. |
| 5 | CRITICAL: Reduce Et₃N to 0.1% for the actual run. | High amine concentrations can catalyze other side reactions (e.g., polymerization of the alkene). |
Protocol B: Emergency Quench for Acidic Reactions
Use this if you accidentally expose the acetal to acid or need to stop an acid-catalyzed reaction.
-
Cool Down: Immediately immerse the flask in an ice bath (0°C) or dry ice/acetone (-78°C). Rate of hydrolysis drops significantly with temperature.
-
The "Buffer Shot": Add an excess of Pyridine or Triethylamine (1.5 equivalents relative to the acid source) directly to the organic phase. Do not add water yet.
-
Partition: Pour the mixture into a separating funnel containing Saturated Aqueous Sodium Bicarbonate (NaHCO₃).
-
Extraction: Extract rapidly with Diethyl Ether (Et₂O) or Hexane. Avoid Dichloromethane (DCM) if possible, as it can become slightly acidic over time.
Comparative Stability Data
The following table illustrates the relative half-life (
| Acetal Type | Structure | Relative Hydrolysis Rate (Acidic pH) | Stability Rating |
| Saturated | 1,1-diethoxybutane | 1 (Baseline) | High |
| Allylic (Yours) | 1,1-diethoxybut-2-ene | ~10³ - 10⁴ x Faster | Very Low |
| Benzylic | Benzaldehyde diethyl acetal | ~10³ x Faster | Low |
| Cyclic | 2-propenyl-1,3-dioxolane | ~10² x Faster | Moderate |
Note: Allylic acetals hydrolyze roughly 3-4 orders of magnitude faster than their saturated counterparts due to resonance stabilization of the intermediate cation.
Decision Matrix for Handling
Caption: Operational workflow for determining safe handling conditions based on environmental acidity and water content.
References
-
Cordes, E. H., & Bull, H. G. (1974).[2] Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603.[2] Link
-
Mesken, F. A. J. (1981).[2] Methods for the Preparation of Acetals from Alcohols or Oxiranes and Carbonyl Compounds. Synthesis, 1981(7), 501-522.[2] Link
-
Thermo Fisher Scientific. (n.d.).[1] Crotonaldehyde Diethyl Acetal Product Specifications (Stabilized with CaO). Link[3]
-
Panne, P., & Fox, J. M. (2007).[4] Deactivated Silica Gel for Purification of Acid-Sensitive Compounds. Journal of the American Chemical Society, 129(1), 22–23. Link
-
Kreevoy, M. M., & Taft, R. W. (1955).[2] The Relation between the Rate of Hydrolysis of Acetal and the Hammett Acidity Function. Journal of the American Chemical Society, 77(11), 3146–3148.[2] Link[2]
Sources
Validation & Comparative
Technical Assessment: Structural Elucidation of 1,1-Diethoxybut-2-ene via High-Field NMR
Executive Summary
1,1-Diethoxybut-2-ene (Crotonaldehyde diethyl acetal) serves as a critical masked carbonyl intermediate in organic synthesis, particularly in reactions requiring the protection of the aldehyde functionality against nucleophilic attack. This guide provides a definitive spectral analysis to distinguish the target product from its precursor (crotonaldehyde ) and its saturated analogue (1,1-diethoxybutane ).
Key Technical Insight: The primary challenge in analyzing this compound is its high susceptibility to acid-catalyzed hydrolysis. Standard chloroform-d (
Comparative Spectral Analysis
The "Fingerprint" Region: Target vs. Precursor
The most definitive method for confirming conversion is monitoring the hybridization change at the carbonyl carbon (C1).
| Feature | Precursor: Crotonaldehyde | Target: 1,1-Diethoxybut-2-ene | Mechanistic Significance |
| Proton (1H) | |||
| Carbon (13C) | Loss of C=O double bond character. | ||
| Alkene Region | Loss of conjugation with the strong electron-withdrawing carbonyl. |
Isomeric Configuration
Commercially available crotonaldehyde is predominantly the (E)- or trans- isomer. The acetalization process generally retains this stereochemistry.
-
Diagnostic Coupling: The alkene protons (H2 and H3) typically exhibit a vicinal coupling constant (
) of 15–16 Hz , confirming the trans geometry. A cis isomer would display a smaller coupling of ~10–12 Hz.
Detailed Spectral Assignments
1H NMR Data (400 MHz, Neutralized )
Structure:
| Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |
| 5.75 - 5.90 | Multiplet (dq) | 1H | H-3 (Alkene) | |
| 5.50 - 5.60 | Multiplet (dd) | 1H | H-2 (Alkene) | |
| 4.85 | Doublet | 1H | H-1 (Acetal) | |
| 3.45 - 3.65 | Multiplet/Quartet | 4H | H-A ( | |
| 1.72 | Doublet | 3H | H-4 (Terminal Me) | |
| 1.21 | Triplet | 6H | H-B (Ethoxy Me) |
Note on Diastereotopicity: While the ethoxy methylene protons (
) are chemically equivalent in the average conformation, restricted rotation or chiral environments can sometimes broaden this signal or split it into complex multiplets. In standardat RT, it usually appears as a clean quartet or overlapping multiplets.
13C NMR Data (100 MHz, Neutralized )
| Shift ( | Carbon Type | Assignment | Notes |
| 129.5 | CH ( | C-3 | |
| 127.0 | CH ( | C-2 | |
| 101.5 | CH ( | C-1 | Diagnostic Peak. Characteristic acetal range (90-110 ppm). |
| 61.0 | C-A ( | Typical ether shift. | |
| 17.8 | C-4 | Allylic methyl group. | |
| 15.3 | C-B ( | Ethoxy methyl group. |
Experimental Protocols
Solvent Neutralization (Critical Step)
Acetals are acid-labile. The acidity of aged
Protocol:
-
Select Solvent: Use
(99.8% D). -
Neutralize: Add 10–20 mg of anhydrous Potassium Carbonate (
) or basic alumina to the NMR tube before adding the solvent. -
Filter (Optional): If solid interference is a concern, filter the solvent through a small plug of basic alumina into the NMR tube immediately before use.
-
Verification: Ensure the sample does not turn warm or change color upon dissolution.
Sample Preparation
-
Concentration: Dissolve ~10–15 mg of the oil in 0.6 mL of neutralized
. -
Reference: Ensure TMS (0.00 ppm) is present for accurate calibration, as acetal shifts are sensitive to referencing errors.
-
Acquisition:
-
1H: 16 scans, 1s relaxation delay (d1).
-
13C: 256–512 scans, 2s relaxation delay.
-
Decision Logic for Structural Verification
The following diagram outlines the logical flow for verifying the product and troubleshooting common synthesis/isolation issues.
Figure 1: Step-by-step logic flow for verifying 1,1-diethoxybut-2-ene structure and diagnosing common impurities.
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 3482: Crotonaldehyde diethyl acetal. National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. (Reference for solvent impurities and residual peaks). Available at: [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison. (Reference for general alkene coupling constants). Available at: [Link]
A Comprehensive Guide to the Mass Spectrometry Fragmentation of 1,1-Diethoxybut-2-ene and Comparative Analytical Methodologies
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of successful research. In this guide, we delve into the mass spectrometric behavior of 1,1-diethoxybut-2-ene, a compound featuring both ether and alkene functionalities. This document provides a detailed prediction of its fragmentation pattern under electron ionization (EI), compares mass spectrometry with other key analytical techniques, and offers practical, field-tested experimental protocols. Our approach is grounded in the principles of scientific integrity, providing you with a trustworthy and authoritative resource.
Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern of 1,1-Diethoxybut-2-ene
The initial step in EI-MS is the formation of a molecular ion (M+•) by the ejection of an electron. For 1,1-diethoxybut-2-ene, the molecular ion is expected at a mass-to-charge ratio (m/z) of 144. This molecular ion will then undergo a series of fragmentation reactions to produce smaller, more stable ions. The primary fragmentation mechanisms anticipated for this molecule are alpha-cleavage, allylic cleavage, and rearrangements.
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage: This is a common fragmentation pathway for ethers where the bond adjacent to the oxygen atom is cleaved.[2][3][4] For 1,1-diethoxybut-2-ene, there are two primary alpha-cleavage possibilities:
-
Loss of an ethyl radical (•CH2CH3): This would result in a highly stable oxonium ion at m/z 99 . This is often a dominant peak in the mass spectra of diethyl acetals.
-
Loss of a propyl radical (•CH2CH=CHCH3): Cleavage of the bond between the acetal carbon and the butene chain would lead to the formation of a diethoxymethyl cation at m/z 89 .
-
-
Allylic Cleavage: The presence of a double bond makes the allylic position susceptible to cleavage, leading to the formation of a resonance-stabilized allylic cation.[5] Cleavage of the C1-C2 bond would result in the loss of a diethoxymethyl radical (•CH(OCH2CH3)2) to form a but-2-en-1-yl cation at m/z 55 .
-
Rearrangement Reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, are also possible.[6] In this case, a gamma-hydrogen from one of the ethyl groups could be transferred to the double bond, followed by cleavage, potentially leading to the elimination of a neutral molecule of ethanol (CH3CH2OH) and the formation of an ion at m/z 98 .
The following diagram illustrates the predicted major fragmentation pathways for 1,1-diethoxybut-2-ene.
Sources
advantages of using 1,1-diethoxybut-2-ene over crotonaldehyde
Title: Comparative Guide: 1,1-Diethoxybut-2-ene vs. Crotonaldehyde in API Synthesis Subtitle: Strategic Advantages in Safety, Stability, and Chemoselectivity for Process Chemistry
Executive Summary: The "Latent" Advantage
In pharmaceutical and fine chemical synthesis, Crotonaldehyde (2-butenal) is a potent four-carbon (
By locking the reactive carbonyl in an acetal functionality, researchers gain three decisive advantages:
-
HSE Profile: Shifts the material from a volatile lachrymator to a stable liquid.
-
Chemoselectivity: Allows functionalization of the alkene (e.g., epoxidation, cyclopropanation) without oxidizing or condensing the aldehyde.
-
Process Control: Prevents the rapid, exothermic polymerization typical of the free aldehyde in basic or Lewis-acidic conditions.
Physicochemical & Safety Profile
The immediate advantage of switching to the acetal is the mitigation of high-risk hazards. Crotonaldehyde is a known mutagen and severe respiratory irritant. The acetal significantly dampens these risks.
Table 1: Comparative Properties
| Feature | Crotonaldehyde (2-Butenal) | 1,1-Diethoxybut-2-ene (Acetal) | Operational Impact |
| CAS | 4170-30-3 | 10602-34-3 | Specific sourcing required. |
| Boiling Point | 102 °C | ~144–146 °C | Acetal has lower vapor pressure; reduced inhalation risk. |
| Flash Point | 13 °C (Highly Flammable) | ~36 °C | Acetal is safer to handle in bulk; less explosion risk. |
| Stability | Polymerizes with trace acid/base; requires hydroquinone inhibitor. | Stable in neutral/basic media; hydrolyzes only with acid + water. | Acetal allows for long-term storage without degradation. |
| Toxicity | High: Lachrymator, Mutagenic (Muta. 2), Oral LD50 ~80 mg/kg (Rat). | Moderate: Irritant, but lacks the immediate lachrymatory punch. | Acetal reduces need for full hazmat suit protocols in early R&D. |
| Reactivity | 1,2- & 1,4-Addition, Aldol Condensation, Polymerization. | Stable to nucleophiles/bases; Reactive at alkene; Acid-labile. | Acetal enables use of Grignard/Lithium reagents. |
Mechanistic Deep Dive: The "Masking" Strategy
The core chemical argument for using 1,1-diethoxybut-2-ene is the decoupling of the alkene and carbonyl reactivities .
In Crotonaldehyde, the conjugated system (
The Acetal Solution:
By converting the
Visualizing the Reactivity Divergence
Figure 1: Reactivity landscape. Crotonaldehyde (Red) is prone to uncontrolled side reactions. The Acetal (Green) opens a selective pathway to alkene functionalization.
Case Study: Chemoselective Epoxidation
A critical application where the acetal outperforms the aldehyde is in the synthesis of Glycidaldehyde Diethyl Acetal , a versatile intermediate for lipids and surfactants.
-
The Problem with Crotonaldehyde: Treating crotonaldehyde with oxidants (like mCPBA or peroxides) to epoxidize the double bond often leads to the Baeyer-Villiger oxidation of the aldehyde (forming the formate ester) or oxidation to Crotonic Acid .
-
The Acetal Advantage: The acetal group is resistant to oxidation. The reagent selectively attacks the double bond, yielding the epoxide in high yield. The aldehyde can then be unmasked later if needed.
Experimental Protocol: Epoxidation of 1,1-Diethoxybut-2-ene
Objective: Synthesis of 2-(1,1-diethoxyethyl)oxirane (Glycidaldehyde diethyl acetal).
Reagents:
-
1,1-Diethoxybut-2-ene (1.0 eq)
-
m-Chloroperbenzoic acid (mCPBA) (1.2 eq)
-
Dichloromethane (DCM) (Solvent)
-
Saturated NaHCO₃ (Quench)[1]
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, thermometer, and addition funnel. Purge with Nitrogen (
). -
Solvation: Dissolve 1,1-diethoxybut-2-ene (14.4 g, 100 mmol) in anhydrous DCM (200 mL). Cool the solution to 0 °C using an ice bath.
-
Addition: Dissolve mCPBA (70-75%, ~22 g) in DCM (150 mL). Add this solution dropwise to the reaction flask over 60 minutes. Crucial: Maintain internal temperature < 5 °C to prevent acetal hydrolysis or ring opening.
-
Reaction: Allow the mixture to warm to room temperature (20-25 °C) and stir for 4–6 hours. Monitor by TLC (Silica, Hexane/EtOAc 9:1). The acetal spot (
) should disappear. -
Quench & Workup:
-
Cool back to 0 °C.
-
Slowly add saturated aqueous Na₂SO₃ (to destroy excess peroxide) until starch-iodide paper shows no oxidant.
-
Wash the organic layer with saturated NaHCO₃ (3 x 100 mL) to remove m-chlorobenzoic acid. Note: The aqueous phase must be basic (pH > 8) to preserve the acetal.
-
Wash with Brine, dry over MgSO₄, and filter.
-
-
Purification: Concentrate under reduced pressure. Distill the residue under vacuum (approx. 60-65 °C at 10 mmHg) to obtain the pure epoxide.
Yield Expectation: 75–85% (Colorless liquid).
Protocol: Controlled Hydrolysis (In-Situ Generation)
Often, the acetal is used effectively as a storage form. When the free aldehyde is required for a reaction (e.g., a Knoevenagel condensation), it is generated in situ to keep the concentration of the free monomer low, preventing polymerization.
Workflow:
Figure 2: In-situ deprotection workflow. This method minimizes operator exposure to the free aldehyde.
Key Precaution: Do not heat the hydrolyzed mixture without a nucleophile present, as the free crotonaldehyde will polymerize rapidly in the acidic aqueous medium.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 99778, 1,1-Diethoxybut-2-ene. Retrieved from [Link]
-
National Toxicology Program (2008). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Crotonaldehyde. National Academies Press. Retrieved from [Link]
- Mukaiyama, T., & Kobayashi, S. (1994).Tin(II) Enolates in the Aldol, Michael, and Related Reactions. Organic Reactions.
- World Health Organization (1995).Crotonaldehyde (Concise International Chemical Assessment Document). (Establishes toxicity baseline for comparison).
Sources
Safety Operating Guide
Proper Disposal Procedures for 1,1-Diethoxybut-2-ene (Crotonaldehyde Diethyl Acetal)
Executive Summary & Chemical Profile[1][2][3]
1,1-Diethoxybut-2-ene (CAS: 10602-34-3), commonly known as Crotonaldehyde Diethyl Acetal , presents a unique dual-hazard profile in waste management.[1][2][3] It is an acetal (acid-sensitive) and an allylic ether (peroxide-former).[1][2][3]
Improper disposal frequently results in two catastrophic failure modes:
-
Toxic Release: Accidental acidification hydrolyzes the acetal, releasing Crotonaldehyde (CAS: 123-73-9), a severe lachrymator and poison inhalation hazard.[1][2][3]
-
Explosion: As an unsaturated ether, it is susceptible to autoxidation, forming explosive peroxides at the allylic position, particularly upon concentration or distillation.
This guide defines the authoritative protocol for the safe assessment, stabilization, and disposal of this compound.
Chemical Identity & Properties
| Property | Data | Operational Implication |
| Synonyms | Crotonaldehyde diethyl acetal; 2-Butenal diethyl acetal | Check inventory under multiple names.[1][2][3][4] |
| CAS Number | 10602-34-3 | Use for waste manifesting.[1][2][3] |
| Flash Point | ~29°C (84°F) | Flammable Liquid (Class 3) . Ground/bond all transfers.[5] |
| Reactivity | Acid-sensitive; Peroxide-former | DO NOT mix with acidic waste.[1][2][3] Test for peroxides before handling.[6] |
| Hydrolysis Product | Crotonaldehyde + Ethanol | Crotonaldehyde is highly toxic and polymerizes violently. |
Pre-Disposal Assessment Protocol
Before moving any container of 1,1-Diethoxybut-2-ene, you must validate its stability.[1][2][3] Follow this causality-driven assessment logic.
Step 1: Visual Inspection (The "No-Touch" Rule)
Inspect the container without moving or opening it.[1][2][3]
-
Signs of Danger: Crystalline solids around the cap, stratification (liquid separation), or cloudiness.[6]
-
Action: If crystals are visible, STOP . Do not touch. Evacuate the lab and contact EHS/Bomb Squad immediately. These are likely shock-sensitive peroxides.[1][2][3]
Step 2: Peroxide Quantification
If the liquid is clear, test for peroxide concentration using colorimetric strips (e.g., Quantofix® Peroxide 100).
-
< 20 ppm: Safe for standard solvent disposal.
-
20 – 100 ppm: Must be chemically stabilized (quenched) before disposal.
-
> 100 ppm: High risk. Requires remote opening or specialized stabilization by high-hazard teams.[1][2][3]
Step 3: Acidity Check
Ensure the waste stream pH is Neutral or Basic (pH ≥ 7) .
-
Scientific Rationale: Acetals are stable in base but hydrolyze rapidly in acid.
-
Reaction:
[3]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
Consequence: Release of toxic vapors and potential runaway polymerization of the aldehyde.
-
Operational Disposal Workflows
Workflow A: Routine Disposal (Peroxides < 20 ppm)
Applicability: Fresh material or confirmed low-peroxide stock.[1][2][3]
-
Segregation: Select a waste container designated for "Non-Halogenated Organic Solvents."
-
Critical Constraint: The container must be free of acidic residues (e.g., do not use a container previously used for acid chlorides or carboxylic acids).
-
-
Bulking: Pour the chemical into the waste container.
-
Labeling: Label as "Flammable Liquid, Toxic (Aldehyde Precursor)." Explicitly list "1,1-Diethoxybut-2-ene" on the manifest.[1][2][3]
-
Disposal Path: Incineration via licensed hazardous waste contractor.
Workflow B: Stabilization of Peroxidized Solvents (20–100 ppm)
Applicability: Material showing moderate peroxide levels. Do not distill.
-
Quenching Agent Preparation: Prepare a fresh solution of Ferrous Sulfate (
) or Sodium Metabisulfite ( ).-
Recipe: Dissolve 6g
+ 6mL conc. in 100mL water (Acidic ferrous sulfate reduces peroxides rapidly). Note: Perform this in a fume hood due to potential hydrolysis.
-
-
Wash Protocol:
-
Neutralization: Wash the organic layer with Saturated Sodium Bicarbonate (
) to remove acid traces from the quenching step. This is vital to prevent hydrolysis. -
Disposal: Proceed to Workflow A.
Decision Logic & Hazard Pathways (Visualization)
The following diagrams illustrate the critical decision-making process and the chemical hazard pathways.
Diagram 1: Disposal Decision Tree
Caption: Operational decision tree for assessing peroxide risks prior to disposal.
Diagram 2: Hydrolysis Hazard Mechanism
Caption: The chemical mechanism of failure when acetals are improperly mixed with acidic waste.[1][2][3]
Regulatory & Logistics Data
Ensure all waste manifests comply with local regulations (EPA RCRA in the US).
| Parameter | Specification |
| RCRA Waste Code | D001 (Ignitable). Potential for P053 (Crotonaldehyde) if hydrolyzed. |
| DOT Shipping Name | Flammable liquids, n.o.s. (1,1-Diethoxybut-2-ene) |
| DOT Hazard Class | 3 (Flammable Liquid) |
| Packing Group | III |
| Incompatibility | Acids (Mineral & Organic), Oxidizers , Desiccants (that are acidic).[1][2][3] |
| Storage Code | Flammable Cabinet (Red). Store under Nitrogen/Argon. |
Spill Response
In the event of a spill:
-
Evacuate: Vapors are irritating.
-
PPE: Butyl rubber gloves are recommended; Nitrile provides only splash protection.
-
Neutralize: Cover spill with Sodium Carbonate or Lime to ensure basicity.
-
Absorb: Use vermiculite or sand. Do not use paper towels (fire hazard with oxidizers/peroxides).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 99778, 1,1-Diethoxybut-2-ene.[1][2][3] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Crotonaldehyde Safety Data Sheet & Hazards. Retrieved from [Link][3]
-
Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds.[1] Chemical Health and Safety, 8(5), 12-21.[1][2][3] (General guidance on allylic ether peroxidation).
-
Prudent Practices in the Laboratory (2011). Handling and Disposal of Chemicals. National Academies Press. Retrieved from [Link][2][3]
Sources
Personal protective equipment for handling 1,1-Diethoxybut-2-ene
Executive Summary: The "Two-Tier" Hazard Profile
1,1-Diethoxybut-2-ene (also known as Crotonaldehyde Diethyl Acetal, CAS: 63511-92-2 / 5363-63-3) presents a unique safety challenge often overlooked in standard Safety Data Sheets (SDS). While the parent acetal is classified primarily as a Flammable Liquid and Irritant , it is an acid-labile precursor.
The Critical Insight: Upon contact with moisture in an acidic environment (even slightly acidic silica gel or unneutralized glassware), this compound hydrolyzes to release Crotonaldehyde and Ethanol . Crotonaldehyde is highly toxic (Category 1/2 Acute Toxicity) , a severe lachrymator, and a suspected mutagen.
Therefore, this guide mandates a PPE strategy that protects not just against the irritant acetal, but against the toxic aldehyde potential.
Risk Assessment & Physical Properties
Before selecting PPE, we must quantify the hazard.[1] The relatively low flash point requires strict static control.
| Property | Value | Operational Implication |
| Flash Point | ~34°C (93°F) | Flammable (Cat 3). Use spark-proof tools. Ground all transfers. |
| Boiling Point | 146–150°C | Moderate volatility; vapors will accumulate in headspaces. |
| Density | 0.831 g/mL | Lighter than water; will float during aqueous extractions. |
| Hydrolysis Risk | High (pH < 7) | Generates Crotonaldehyde. Never store with acids. |
| GHS Classification | H226, H315, H319 | Flammable, Skin Irritant, Eye Irritant. |
PPE Selection Matrix
Standard nitrile gloves are insufficient for prolonged handling of unsaturated aldehydes. We utilize a Task-Based PPE Logic to ensure safety without compromising dexterity.
Decision Logic Diagram (PPE Selection)
Figure 1: Decision logic for selecting appropriate PPE based on volume and hydrolysis risk.
Detailed PPE Specifications
| Component | Recommendation | Scientific Rationale |
| Hand Protection | Silver Shield (Laminate) or Butyl Rubber | While Nitrile resists the acetal, it has poor permeation time (<15 min) against Crotonaldehyde. If hydrolysis occurs, nitrile offers false security. Double gloving (Nitrile over Laminate) provides dexterity + chemical resistance. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient due to the lachrymator risk. Vapors can bypass glasses and cause severe eye watering, blinding the researcher during critical steps. |
| Respiratory | Full Fume Hood (Face velocity >100 fpm) | Primary containment is mandatory. If work must be done outside a hood (e.g., transport), use a Half-face respirator with Organic Vapor (OV) cartridges . |
| Body | Flame-Resistant (FR) Lab Coat | Due to the 34°C flash point, standard poly-blend coats can melt into skin during a flash fire. 100% Cotton or Nomex is required. |
Operational Protocol: Handling & Storage
Objective: Prevent static discharge and accidental acid-catalyzed hydrolysis.
Step-by-Step Workflow
-
Pre-Check:
-
Verify Fume Hood flow.
-
Acidity Check: Ensure all receiving glassware is neutral or basic. Tip: Rinse glassware with a 1% Triethylamine/DCM solution before use to neutralize acidic sites on glass surfaces.
-
-
Transfer:
-
Ground the container if dispensing >1L.
-
Use a glass syringe or cannula for transfer. Avoid plastic syringes (plungers may swell).
-
-
Reaction Monitoring:
-
If using TLC, do not dip the capillary directly into the stock bottle. Aliquot a small amount first.
-
-
Storage:
-
Store under Argon or Nitrogen . Oxygen promotes peroxide formation (though less than ethers, the risk exists).
-
Add a stabilizer (e.g., Potassium Carbonate,
) to the bottle to maintain a basic environment and prevent hydrolysis.
-
Handling Workflow Diagram
Figure 2: Operational workflow emphasizing the neutralization of glassware to prevent accidental hydrolysis.
Emergency & Disposal Procedures
Spill Response
-
Minor Spill (<50 mL): Cover with activated charcoal or vermiculite. Wipe up with laminate gloves . Place in a fume hood to evaporate or seal in a waste container.
-
Major Spill: Evacuate area. The vapor pressure at room temperature can create an explosive atmosphere (Flash point 34°C).
Disposal (The "Quench" Method)
Do not simply pour into the organic waste stream if the material has degraded.
-
Test: Check pH of the waste. If acidic, assume Crotonaldehyde is present.
-
Quench: Add Sodium Bisulfite (
) solution (saturated) to the waste. This forms a bisulfite adduct with any free aldehyde, significantly reducing volatility and toxicity. -
Dispose: Label as "Flammable Organic Waste - Contains Acetals/Aldehydes."
References
-
ChemicalBook. (2025).[2] Crotonaldehyde diethyl acetal (CAS 63511-92-2) MSDS and Physical Properties.[3]Link
-
Thermo Fisher Scientific. (2009). Safety Data Sheet: Crotonaldehyde (Hydrolysis Product).Link
-
National Institutes of Health (NIH) - PubChem. (n.d.). Crotonaldehyde - Toxicity and Health Effects.[4][5][6][7]Link
-
ChemSrc. (2025). 1,1-Diethoxybut-2-ene Physical Data and Flash Point.[3]Link
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
